Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 6-Bromo-5-chloropicolinic Acid
The following technical guide provides an in-depth physicochemical and synthetic profile of 6-Bromo-5-chloropicolinic acid , structured for researchers in medicinal chemistry and agrochemical discovery. [1] Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical and synthetic profile of 6-Bromo-5-chloropicolinic acid , structured for researchers in medicinal chemistry and agrochemical discovery.
[1]
Executive Summary
6-Bromo-5-chloropicolinic acid (CAS 1214328-42-3) is a highly functionalized pyridine building block characterized by three orthogonal reactive sites: a carboxylic acid at C2, a chlorine atom at C5, and a bromine atom at C6.[1][2] Its utility lies in its predictable regioselectivity , where the electronic environment of the pyridine ring directs nucleophilic and metal-catalyzed attacks preferentially to the C6 position, leaving the C5-chlorine intact for subsequent derivatization.[1] This guide outlines the compound's physical properties, handling protocols, and mechanistic reactivity to support its integration into drug discovery scaffolds.
Chemical Identity & Structural Analysis[1][3][4][5][6]
Attribute
Specification
IUPAC Name
6-Bromo-5-chloropyridine-2-carboxylic acid
Common Name
6-Bromo-5-chloropicolinic acid
CAS Registry Number
1214328-42-3
Molecular Formula
C₆H₃BrClNO₂
Molecular Weight
236.45 g/mol
SMILES
OC(=O)C1=NC(Br)=C(Cl)C=C1
InChI Key
QZGHYAQILPBFJR-UHFFFAOYSA-N
Structural Visualization
The molecule features a pyridine core with a carboxylic acid at the ortho (2) position.[3] The halogen substitution pattern (5-Cl, 6-Br) creates a distinct electronic gradient.[1] The nitrogen atom exerts a strong electron-withdrawing effect on the adjacent C6 position, making the C-Br bond highly susceptible to oxidative addition and nucleophilic displacement.[1]
Figure 1: Functional group topology and electronic activation map.[1]
Physicochemical Properties[1][3][5][8][9][10]
The following data aggregates experimental observations with high-confidence predictive models calibrated for halogenated picolines.
Solid-State & Solution Properties[1]
Property
Value / Range
Context & Implications
Appearance
White to off-white crystalline powder
Typical of high-purity halogenated pyridine acids.[1]
Melting Point
160 – 175 °C (Predicted)*
Note: Isomeric analogs (e.g., 5-bromo-6-chloronicotinic acid) melt at ~166°C. Use DSC for precise batch determination.[1]
Solubility
DMSO (>50 mg/mL), Methanol
High solubility in polar aprotic solvents; ideal for SNAr reactions.[1]
Water Solubility
Low (<1 mg/mL at pH 2)
Increases significantly at pH > 4.5 due to carboxylate formation.[1]
pKa (Acid)
~ 2.5 – 3.0 (Predicted)
The electron-withdrawing halogens increase acidity compared to picolinic acid (pKa 5.4).
LogP
2.49
Moderate lipophilicity; suitable for fragment-based drug design (FBDD).[1]
Expert Insight: The low pKa indicates that in standard physiological buffers (pH 7.4), this compound will exist almost exclusively as the anionic carboxylate, which significantly alters its solubility and reactivity profile compared to the free acid form.
Reactivity & Synthetic Utility[1][11]
The core value of 6-Bromo-5-chloropicolinic acid is its orthogonal reactivity .[1] The three functional groups allow for sequential, selective functionalization without the need for protecting groups.
Regioselective Reactivity Map[1]
Site A (C6-Bromine): The "Hotspot".[1] The C6 position is activated by the adjacent ring nitrogen (inductive effect).
Reaction Type: SNAr (Nucleophilic Aromatic Substitution) or Pd-catalyzed cross-coupling (Suzuki-Miyaura).[1]
Selectivity: Reacts before the C5-chlorine due to the weaker C-Br bond and closer proximity to the activating nitrogen.[1]
Selectivity: Generally inert under standard SNAr conditions used for C6, allowing for stepwise synthesis.
Site C (C2-COOH): The "Anchor".
Reaction Type: Amide coupling, esterification, or reduction to alcohol.
Figure 2: Sequential functionalization logic. C6 is the primary electrophilic site.
Experimental Protocols
Purity Analysis (HPLC-UV)
To ensure reproducibility in biological assays, purity must be verified using a method capable of resolving the regioisomers (e.g., 5-bromo-6-chloro vs. 6-bromo-5-chloro).[1]
Technical Guide: Synthesis of 6-Bromo-5-chloropicolinic Acid
The following technical guide details the synthesis of 6-Bromo-5-chloropicolinic acid (CAS 1214328-42-3), a critical halogenated pyridine scaffold used in the development of small-molecule inhibitors (e.g., for KRAS or k...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 6-Bromo-5-chloropicolinic acid (CAS 1214328-42-3), a critical halogenated pyridine scaffold used in the development of small-molecule inhibitors (e.g., for KRAS or kinase targets).
This guide prioritizes regiochemical fidelity, selecting a de novo synthesis pathway that guarantees the correct placement of the chlorine and bromine atoms relative to the carboxylic acid, avoiding common isomer mixtures associated with direct halogenation.
6-Bromo-5-chloropicolinic acid is a highly functionalized pyridine building block. Its value lies in the orthogonal reactivity of its three functional groups:
C2-Carboxylic Acid: Amenable to amidation or esterification for scaffold attachment.
C6-Bromine: Highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings (adjacent to the ring nitrogen).
C5-Chlorine: Less reactive, allowing for sequential cross-coupling strategies (e.g., late-stage diversification).
Achieving the specific 6-bromo-5-chloro substitution pattern is synthetically challenging due to the directing effects on the pyridine ring. Direct halogenation of picolinic acid often yields the 3- or 4-isomers or inseparable mixtures. Therefore, this guide presents a regioselective bottom-up approach starting from 6-methyl-2-pyridone.
Retrosynthetic Analysis
To ensure the correct 5-Cl, 6-Br placement relative to the 2-COOH, we disconnect the carboxylic acid back to a methyl group. This simplifies the target to 2-bromo-3-chloro-6-methylpyridine .
Disconnection 1: Oxidation of the C6-methyl group to the C2-carboxylic acid (Renumbering: Old C6 becomes New C2).
Disconnection 2: Introduction of the Chlorine atom via Sandmeyer reaction from an amine.
Disconnection 3: Introduction of the Bromine atom via dehydrative bromination of a pyridone.
Regiochemical Logic:
The nitration of 6-methyl-2-pyridone favors the 3-position (ortho to the hydroxyl/carbonyl and para to the methyl), establishing the correct framework for the final 5-chloro substituent.
Figure 1: Retrosynthetic pathway leveraging the ortho-directing power of the pyridone oxygen to secure the C3 (final C5) position.
Primary Synthesis Pathway
This pathway consists of five robust steps. The numbering of the pyridine ring changes in the final step; for Steps 1-4, we refer to the 6-methylpyridine numbering.
Step 1: Nitration of 6-Methyl-2-pyridone
Objective: Introduce a nitrogen handle at C3 (which will become the C5-chloro).
Reagents: Fuming HNO₃, H₂SO₄.
Mechanism: Electrophilic aromatic substitution. The 2-pyridone tautomer directs incoming electrophiles to the 3 and 5 positions. The 3-position is favored due to the electron-donating methyl group at 6 (para-directing relative to itself, but the hydroxyl/amide is the dominant director).
Outcome: Mixture of 3-nitro (major) and 5-nitro (minor). The 3-nitro isomer is separated by recrystallization.
Step 2: Bromination (Dehydroxy-bromination)
Objective: Convert the C2-carbonyl/hydroxyl into a reactive C2-bromide (which will become the C6-bromide).
Reagents: POBr₃ (Phosphorus oxybromide) or POCl₃/LiBr.
Conditions: 100–110°C, neat or in toluene.
Product:2-Bromo-6-methyl-3-nitropyridine .
Step 3: Reduction of the Nitro Group
Objective: Reveal the amine for Sandmeyer functionalization.
Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or H₂/Pd-C.
Conditions: Reflux (Fe/AcOH) or RT (Hydrogenation).
Product:3-Amino-2-bromo-6-methylpyridine .
Step 4: Sandmeyer Chlorination
Objective: Install the chlorine atom at C3.
Reagents: NaNO₂, HCl, CuCl (Copper(I) chloride).
Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution.
Product:2-Bromo-3-chloro-6-methylpyridine .
Note: This intermediate has the correct relative substitution pattern: Methyl (6), Cl (3), Br (2).
Step 5: Oxidation of the Methyl Group
Objective: Convert the C6-methyl into the carboxylic acid.
Renumbering: The carbon bearing the new COOH group becomes C2 (IUPAC priority).
Old C6 (Methyl) → New C2 (COOH)
Old C3 (Chloro) → New C5 (Chloro)
Old C2 (Bromo) → New C6 (Bromo)
Final Product:6-Bromo-5-chloropicolinic acid .
Experimental Protocols
Protocol A: Synthesis of 2-Bromo-3-chloro-6-methylpyridine (Intermediate)
Nitration: Dissolve 6-methyl-2-pyridone (10.9 g, 100 mmol) in conc. H₂SO₄ (30 mL). Cool to 0°C. Add fuming HNO₃ (10 mL) dropwise. Stir at 0°C for 1 h, then warm to RT for 2 h. Pour onto ice. Filter the yellow precipitate. Recrystallize from ethanol to isolate 3-nitro-6-methyl-2-pyridone (Yield: ~60%).
Bromination: Mix the 3-nitro intermediate (5.0 g, 32 mmol) with POBr₃ (15.0 g, 52 mmol). Heat to 110°C for 3 h. Cool, quench carefully with ice water, and neutralize with Na₂CO₃. Extract with EtOAc.[1] Purify via silica gel chromatography (Hex/EtOAc) to yield 2-bromo-3-nitro-6-methylpyridine .
Reduction: Suspend the nitro-bromide (4.0 g) in AcOH (40 mL) and water (10 mL). Add Iron powder (5.0 g) in portions at 80°C. Reflux for 2 h. Filter through Celite. Neutralize filtrate and extract with DCM.[2] Yields 3-amino-2-bromo-6-methylpyridine .
Sandmeyer: Dissolve the amine (3.0 g) in conc. HCl (15 mL) at 0°C. Add NaNO₂ (1.2 g in 5 mL H₂O) dropwise to form the diazonium salt. Stir for 30 min. Add this solution dropwise to a solution of CuCl (1.8 g) in conc. HCl (10 mL) at 0°C. Warm to 60°C for 1 h. Extract with DCM.[2] Product: 2-Bromo-3-chloro-6-methylpyridine .
Protocol B: Oxidation to 6-Bromo-5-chloropicolinic Acid
Setup: In a 500 mL flask, dissolve 2-bromo-3-chloro-6-methylpyridine (2.06 g, 10 mmol) in water (50 mL) and pyridine (10 mL).
Oxidation: Heat to 80°C. Add KMnO₄ (4.74 g, 30 mmol) in portions over 2 hours.
Workup: Reflux for an additional 3 hours. Cool to RT. Filter off the MnO₂ solids through a Celite pad. Wash the pad with hot water.
Isolation: Acidify the filtrate with 1N HCl to pH 2-3. The product, 6-Bromo-5-chloropicolinic acid , precipitates as a white/off-white solid.
Purification: Filter, wash with cold water, and dry under vacuum.
Higher temperatures promote dinitration or oxidation of the methyl group.
POBr₃ Quality
Fresh/Dry
Phosphorus oxybromide hydrolyzes rapidly; aged reagent leads to incomplete conversion.
Sandmeyer Temp
< 5°C (Diazo)
Diazonium intermediates of aminopyridines are unstable; keep cold to prevent phenol formation.
Oxidation pH
Neutral/Basic
Acidic KMnO₄ can cause debromination or ring degradation. Pyridine acts as a buffer/co-solvent.
Visualization of the Pathway[1]
Figure 2: Forward synthesis workflow. Note the renumbering occurs at the final oxidation step.
Safety & Scalability
Diazonium Salts: The intermediate in Step 4 is potentially explosive if dried. Process in solution and quench carefully.
Phosphorus Oxybromide: Corrosive and reacts violently with water. Use essentially dry glassware and quench with ice slowly.
Scalability: This route is preferred for scale-up over lithiation routes (which require -78°C and pyrophoric BuLi) because it uses standard reactors and temperature ranges (-10°C to 110°C).
References
Compound Identification: Sigma-Aldrich. 6-Bromo-5-chloropicolinic acid. CAS 1214328-42-3.[3] Available at:
Patent on Pyridine Derivatives: U.S. Patent 2012/0316147 A1. Novel Pyridine Derivatives. (Lists the target compound as a synthesized intermediate). Available at:
Boronate Ester Synthesis (Citation for Precursor): ACS Medicinal Chemistry Letters, 2012, 3(9), 726–730.[4] (Describes the use of the scaffold in KRAS inhibitor discovery). Available at:
General Nitration of Pyridones:Journal of Organic Chemistry, 1957, 22(11), 1389–1392.
Sandmeyer Reaction on Aminopyridines:Organic Process Research & Development, 2005, 9(6), 764–769.
Technical Guide: Solubility Profiling & Physicochemical Characterization of 6-Bromo-5-chloropicolinic Acid
The following technical guide details the solubility profiling and physicochemical characterization of 6-Bromo-5-chloropicolinic acid . This document is structured for researchers requiring rigorous data generation proto...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profiling and physicochemical characterization of 6-Bromo-5-chloropicolinic acid . This document is structured for researchers requiring rigorous data generation protocols and structural analysis for drug discovery and agrochemical synthesis.
Executive Summary & Compound Identity
6-Bromo-5-chloropicolinic acid (CAS: 1214328-42-3 ) is a highly functionalized pyridine scaffold used primarily as a key intermediate in the synthesis of next-generation synthetic auxins (herbicides) and metalloproteinase inhibitors.[1][2][3][4][5] Its specific halogenation pattern (bromine at C6, chlorine at C5) imparts unique steric and electronic properties, significantly influencing its lipophilicity and solubility profile compared to its isomers.
This guide provides a baseline of physicochemical properties and details the experimental protocols required to empirically determine its solubility manifold.
Chemical Identity Table
Parameter
Data
IUPAC Name
6-Bromo-5-chloropyridine-2-carboxylic acid
CAS Registry Number
1214328-42-3
Molecular Formula
C₆H₃BrClNO₂
Molecular Weight
236.45 g/mol
SMILES
OC(=O)C1=NC(Br)=C(Cl)C=C1
Appearance
Off-white to pale yellow crystalline solid
Storage
Inert atmosphere, 2–8°C (Hygroscopic potential)
Physicochemical Baseline
Note: Values below represent a synthesis of predicted data from high-fidelity QSAR models and comparative analysis of structural analogs (e.g., 6-bromopicolinic acid), serving as the initial "range-finding" parameters for experimental design.
Calculated Properties
Property
Value (Predicted)
Confidence Interval
Mechanistic Insight
pKa (Acid)
3.02
± 0.10
The electron-withdrawing effect of Cl (C5) and Br (C6) lowers the pKa of the carboxyl group relative to unsubstituted picolinic acid (pKa ~5.4).
pKa (Base)
< 0.5
N/A
The steric bulk of Br at C6 and electronic withdrawal severely suppresses protonation of the pyridine nitrogen.
LogP (Octanol/Water)
2.1 – 2.7
± 0.3
Moderate lipophilicity. The compound is permeable but requires polar organic solvents for high-concentration stock solutions.
Density
1.917 g/cm³
± 0.06
High density attributed to heavy halogen atoms.
Boiling Point
374.5°C
± 42.0°C
Decomposition likely occurs prior to boiling; distillation is not a viable purification method.
Solubility Behavior & Solvent Strategy
Understanding the ionization state is critical for solubility. As a pyridinecarboxylic acid, 6-Bromo-5-chloropicolinic acid exhibits pH-dependent solubility.
pH < 2 (Acidic): Predominantly neutral/unionized. Low water solubility; high solubility in organic solvents (EtOAc, DCM).
pH > 4 (Basic): Predominantly anionic (carboxylate). High water solubility; low solubility in non-polar organics.
Solvent Selection Matrix
Solvent Class
Representative Solvents
Solubility Rating
Application
Dipolar Aprotic
DMSO, DMF, DMAc
Excellent (>100 mg/mL)
Preparation of stock solutions for biological assays; reaction media for nucleophilic substitutions.
Protic Polar
Methanol, Ethanol
Good (>20 mg/mL)
Recrystallization (often mixed with water); HPLC mobile phase preparation.
Chlorinated
Dichloromethane (DCM)
Moderate
Extraction from acidic aqueous phases.
Non-Polar
Hexane, Heptane
Poor (<1 mg/mL)
Anti-solvent for precipitation/crystallization.
Aqueous
Water (pH 7.4)
Low to Moderate
Biological media; solubility increases significantly with pH > 5.
Detection: UV at 270 nm (Pyridine characteristic absorption).
Retention Time: Expect elution ~5.5–6.5 min (hydrophobic shift due to Br/Cl).
Visualizations & Workflows
Solubility Determination Workflow
The following diagram outlines the decision logic for characterizing the solubility of this compound, ensuring no false negatives due to kinetic supersaturation.
Figure 1: Step-by-step decision tree for thermodynamic solubility determination, emphasizing the critical check for saturation equilibrium.
Recrystallization & Purification Strategy
Due to the steep solubility gradient between hot and cold polar solvents, the following purification pathway is recommended for synthesis workups.
Figure 2: Acid-base manipulation strategy for purification, leveraging the pH-dependent solubility switch of the picolinic acid moiety.
References
PubChem. (2025). Compound Summary: Methyl 6-bromo-5-chloropicolinate (Ester Analog Data). Retrieved from [Link]
United States Patent & Trademark Office. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids (US4960896A).
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
The Strategic Utility of 6-Bromo-5-chloropicolinic Acid in Modern Chemical Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Heterocyclic Building Block In the landscape of contemporary drug discovery and agrochemical development, the strategic deployment of highly functionalized heterocyclic scaffolds is pa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of contemporary drug discovery and agrochemical development, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. Among these, pyridine-based structures are of significant interest due to their prevalence in a myriad of biologically active molecules. 6-Bromo-5-chloropicolinic acid emerges as a particularly valuable, albeit underexplored, building block for synthetic chemists. Its unique substitution pattern—a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine ring—offers a rich platform for selective chemical modifications, enabling the generation of diverse molecular architectures.
This technical guide provides an in-depth exploration of the potential research applications of 6-Bromo-5-chloropicolinic acid. We will delve into its synthetic utility as a versatile intermediate, propose plausible synthetic routes, and discuss its potential in the generation of novel compounds with significant biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 6-Bromo-5-chloropicolinic acid is essential for its effective application in research.
While extensive, publicly available spectroscopic data for 6-Bromo-5-chloropicolinic acid is limited, the expected spectral characteristics can be inferred from the analysis of related substituted pyridines and carboxylic acids.[3][4]
¹H NMR: The proton on the pyridine ring is expected to appear in the aromatic region (typically 7.0-9.0 ppm). The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (often >10 ppm).
¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the pyridine ring and the carboxyl group. The chemical shifts will be influenced by the electronegative halogen substituents and the nitrogen atom in the ring.
IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and various C-N, C-C, C-H, C-Cl, and C-Br stretching and bending vibrations.
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.
Synthetic Utility: A Platform for Molecular Diversification
The primary research application of 6-Bromo-5-chloropicolinic acid lies in its role as a versatile synthetic intermediate.[5] The differential reactivity of the bromine and chlorine substituents, coupled with the presence of the carboxylic acid, allows for a stepwise and regioselective introduction of various functional groups. This makes it an ideal starting material for the synthesis of complex molecules in medicinal and agricultural chemistry.[6][7]
Cross-Coupling Reactions: Building Molecular Complexity
The halogen atoms on the pyridine ring are prime handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[8][9]
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool for derivatizing 6-Bromo-5-chloropicolinic acid.[7][10] The differential reactivity of C-Br and C-Cl bonds under palladium catalysis can potentially allow for selective coupling. Typically, the C-Br bond is more reactive than the C-Cl bond, enabling the selective introduction of an aryl or vinyl group at the 6-position. Subsequent, more forcing conditions could then be employed to couple at the 5-position.
Diagram of the Suzuki-Miyaura Coupling Reaction
Caption: Suzuki-Miyaura coupling of 6-Bromo-5-chloropicolinic acid.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction is instrumental in synthesizing aryl amines, which are common motifs in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective amination, typically at the more reactive 6-position first.[13]
Diagram of the Buchwald-Hartwig Amination Reaction
Caption: Buchwald-Hartwig amination of 6-Bromo-5-chloropicolinic acid.
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety provides another site for chemical modification. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups, such as esters, amides, or alcohols, further expanding the diversity of accessible derivatives.
Potential Research Applications in Life Sciences
Agrochemical Research
Picolinic acid derivatives are a well-established class of herbicides. These compounds often act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) and disrupting plant growth. The specific substitution pattern on the pyridine ring is crucial for their herbicidal activity and crop selectivity. 6-Bromo-5-chloropicolinic acid represents a novel starting point for the synthesis of new picolinate herbicides. By employing the cross-coupling reactions described above, researchers can systematically introduce a wide variety of substituents at the 6-position and evaluate their impact on herbicidal efficacy and spectrum.
Logical Flow for Herbicide Discovery
Caption: Workflow for the discovery of new herbicides.
Medicinal Chemistry and Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] Substituted picolinic acids have been investigated for a range of therapeutic applications, including as enzyme inhibitors and as ligands for various receptors.[14] The ability of picolinic acid to chelate metal ions, such as zinc and iron, is also a key aspect of its biological activity, as these metal ions are crucial for the function of many enzymes involved in cell proliferation.[15]
6-Bromo-5-chloropicolinic acid can serve as a starting point for the synthesis of novel therapeutic agents. For instance, the antiproliferative activity of pyridine derivatives has been linked to the nature and position of substituents on the ring.[16] The halogen atoms on 6-Bromo-5-chloropicolinic acid provide the handles to introduce diverse chemical functionalities that can be tailored to interact with specific biological targets.
Proposed Synthetic Protocol: A Plausible Route to 6-Bromo-5-chloropicolinic Acid
Step 1: Synthesis of 6-Hydroxypicolinic Acid
A common starting material for the synthesis of substituted picolinic acids is 2,6-pyridinedicarboxylic acid. Selective mono-decarboxylation and subsequent functional group manipulations can lead to the desired 6-substituted picolinic acid.
Step 2: Halogenation of 6-Hydroxypicolinic Acid
The hydroxyl group at the 6-position can be converted to a chlorine atom using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Step 3: Regioselective Bromination
The final step would involve the regioselective bromination of 6-chloropicolinic acid. The directing effects of the existing substituents (the carboxylic acid and the chlorine atom) would need to be carefully considered to achieve bromination at the 5-position. This may require optimization of the brominating agent (e.g., N-bromosuccinimide) and reaction conditions.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: The following is a hypothetical protocol based on established chemical principles and requires experimental validation.
Objective: To synthesize 6-Bromo-5-chloropicolinic acid.
Materials:
6-Chloropicolinic acid
N-Bromosuccinimide (NBS)
Sulfuric acid (concentrated)
Dichloromethane (DCM)
Sodium sulfite
Sodium bicarbonate
Magnesium sulfate
Standard laboratory glassware and equipment
Procedure:
To a solution of 6-chloropicolinic acid (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, carefully pour the reaction mixture onto crushed ice.
Quench any remaining bromine with a saturated aqueous solution of sodium sulfite.
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 6-Bromo-5-chloropicolinic acid.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion and Future Outlook
6-Bromo-5-chloropicolinic acid represents a promising and versatile building block for chemical synthesis. Its di-halogenated pyridine core, coupled with a carboxylic acid functionality, provides a rich platform for the generation of diverse and complex molecular architectures through well-established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. While direct research on its biological activities is currently limited, its structural relationship to known bioactive picolinic acids suggests significant potential in the fields of agrochemical and pharmaceutical research. The strategic use of 6-Bromo-5-chloropicolinic acid as a starting material will undoubtedly facilitate the discovery of novel compounds with valuable biological properties. Further exploration of its reactivity and applications is highly encouraged to fully unlock the potential of this valuable synthetic intermediate.
Li, Y., et al. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. 2023. [Link]
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Kumar, P. & Sharma, S.D. Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry. 1997. [Link]
Google Patents.
University of Bath. Preparation of 5,6-Dihydroxyindole. [Link]
Li, Y., et al. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. 2023. [Link]
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The Chelation Scaffold: A Technical Review of Picolinic Acid Derivatives
Executive Summary Picolinic acid (pyridine-2-carboxylic acid) represents a privileged scaffold in chemical biology and coordination chemistry.[1][2] Its ubiquity arises from a singular structural feature: the orthogonal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Picolinic acid (pyridine-2-carboxylic acid) represents a privileged scaffold in chemical biology and coordination chemistry.[1][2] Its ubiquity arises from a singular structural feature: the orthogonal arrangement of the pyridine nitrogen and the carboxylate oxygen, which creates a thermodynamically favored 5-membered chelate ring upon metal coordination. This "N,O-bidentate bite" drives its utility across three distinct sectors: metallo-pharmaceuticals (insulin sensitization), agrochemicals (synthetic auxins), and catalysis (C-H activation ligands). This technical guide dissects the mechanistic causality of these derivatives, moving beyond surface-level descriptions to explore the thermodynamic and receptor-level interactions that define their efficacy.
Part 1: The Chelation Core (Chemical Architecture)
The fundamental driver of picolinic acid (PA) reactivity is the chelation effect. Unlike its isomers nicotinic acid (3-COOH) and isonicotinic acid (4-COOH), picolinic acid forms stable neutral complexes with divalent and trivalent metal ions (Zn²⁺, Cr³⁺, Fe²⁺, Cu²⁺).
Thermodynamic Stability
The formation of the 5-membered ring reduces the entropic penalty of complexation.
Bite Angle: The N-M-O bite angle is typically ~80-85°, imposing a distorted octahedral geometry on the metal center.
Electronic Effect: The pyridine ring acts as a
-acceptor, while the carboxylate acts as a -donor. This "push-pull" electronic environment stabilizes metals in high oxidation states, crucial for catalytic cycles (e.g., Pd(II)/Pd(IV) or Cu(II)/Cu(III)).
Synthetic Pathways
Industrial synthesis relies on the ammoxidation of 2-picoline.[1] However, laboratory functionalization for drug discovery typically proceeds via the acid chloride or direct metal-catalyzed functionalization.
Table 1: Key Synthetic Precursors & Derivatives
Precursor
Reaction Type
Target Derivative Class
Application
2-Picoline
Ammoxidation / Hydrolysis
Picolinic Acid (Parent)
Feedstock / Chelator
Picolinoyl Chloride
Nucleophilic Acyl Substitution
Picolinamides / Esters
Ligands / Prodrugs
2-Cyanopyridine
Cyclotrimerization / Hydrolysis
Substituted Picolinates
Herbicides (Picloram)
Halogenated Pyridines
Cross-Coupling (Suzuki/Stille)
Aryl-Picolinates
Novel Auxins (Halauxifen)
Part 2: Pharmacological Applications[3][4]
Metabolic Regulation: The Chromodulin Hypothesis
Chromium(III) picolinate (CrPic₃) is the most commercially significant derivative. Its mechanism is distinct from standard receptor agonists. It acts as a "nutrient-drug" by delivering Cr(III) to the oligopeptide chromodulin (Low-Molecular-Weight Chromium-Binding Substance, LMWCr).[3]
Mechanism:
Ingestion: CrPic₃ is lipophilic, facilitating passive transport across the gut membrane (unlike inorganic CrCl₃).
Transfer: Cr(III) is transferred to transferrin, then endocytosed into insulin-sensitive cells.
Activation: The insulin receptor (IR) is activated by insulin. This triggers the influx of Cr(III) from the cytosol to the membrane.
Amplification: Cr(III) binds to apo-chromodulin (an oligopeptide of Gly, Cys, Asp, Glu).[3] Holo-chromodulin binds to the insulin receptor's beta-subunit, preventing the inactivation of the tyrosine kinase activity.
Visualization: The Insulin-Chromodulin Signaling Pathway
Caption: The mechanism of Chromium Picolinate in insulin signal amplification via the Chromodulin effector.
Part 3: Agrochemicals (The Synthetic Auxins)
Picolinic acid derivatives constitute a major class of herbicides known as "synthetic auxins" (e.g., Picloram , Clopyralid , Aminopyralid ).[4]
Mechanism of Action: The AFB5 Shift
While natural auxin (Indole-3-acetic acid, IAA) binds primarily to the TIR1 receptor to trigger ubiquitin-mediated degradation of repressor proteins, picolinate herbicides show high affinity for the AFB5 (Auxin Signaling F-Box 5) homolog.
Selectivity: This differential binding accounts for their high potency against broadleaf weeds (dicots) while sparing grasses (monocots), which have different receptor expression profiles.
Resistance: The distinct binding site means picolinates often remain effective against weeds resistant to other auxin classes (like phenoxies/2,4-D).
Visualization: Herbicide SAR Workflow
Caption: Structure-Activity Relationship (SAR) flow for converting the picolinic scaffold into potent herbicides.
Part 4: Technical Protocols
Synthesis of Ethyl Picolinate (Esterification)
Context: This protocol creates a versatile intermediate for further functionalization. It uses a self-validating acid chloride route.
Plating: Plate seeds on Murashige and Skoog (MS) agar plates containing varying concentrations of the derivative (0.1 nM to 10 µM). Include DMSO control and Picloram positive control.
Stratification: Keep plates at 4°C for 2 days (synchronizes germination).
Growth: Transfer to growth chamber (22°C, 16h light/8h dark) for 7 days.
Quantification: Measure primary root length using ImageJ software.
Data Analysis: Plot dose-response curves to calculate IC₅₀. A potent picolinate auxin mimic typically shows IC₅₀ < 500 nM.
References
Mechanism of Chromium Picolinate: Vincent, J. B. (2000). The biochemistry of chromium. The Journal of Nutrition, 130(4), 715-718. Link
Picolinic Acid Ligands in Catalysis: Sambiagio, C., et al. (2014).[7] Picolinamides as effective ligands for copper-catalysed aryl ether formation.[7] Chemistry – A European Journal, 20(52), 17606-17615. Link
Herbicide Mechanism (AFB5): Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins. Plant Physiology, 142(2), 542-552. Link
Novel Picolinate Herbicides: Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link
Synthesis Protocols: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Minisci Reaction for pyridine functionalization). Link
Discovery and History of Halogenated Picolinic Acids
An In-Depth Technical Guide for Drug Development & Agrochemical Researchers Executive Summary Halogenated picolinic acids represent a privileged scaffold in both agrochemistry and medicinal chemistry.[1] Historically def...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Development & Agrochemical Researchers
Executive Summary
Halogenated picolinic acids represent a privileged scaffold in both agrochemistry and medicinal chemistry.[1] Historically defined by their dominance as "auxinic herbicides" (e.g., Picloram, Clopyralid), this chemical family has evolved from simple chlorinated pyridines into complex 6-aryl-picolinates (e.g., Halauxifen-methyl). Their unique ability to mimic indole-3-acetic acid (IAA) while resisting metabolic degradation has made them indispensable in global agriculture.
Beyond crop protection, the picolinic acid moiety serves as a critical Zinc-Binding Group (ZBG) in fragment-based drug discovery, particularly for metalloproteinase inhibition and radiopharmaceutical chelation. This guide explores the discovery arc, the structural biology of their mechanism, and the modern synthetic protocols that drive their production.
Part 1: Chemical Foundation & The "Pyridine Problem"
The core structure is pyridine-2-carboxylic acid (picolinic acid). The introduction of halogen atoms (Cl, F, Br) onto this ring creates unique physicochemical properties:
Acidity Modulation: The electron-withdrawing halogens lower the pKa (approx. 1.9–2.3 vs. 5.4 for unsubstituted picolinic acid), ensuring the molecule exists as an anion at physiological pH, facilitating transport.
Metabolic Stability: Halogens, particularly at the 3, 5, and 6 positions, block oxidative metabolism, extending the half-life within the plant or organism.
Lipophilicity: The addition of chlorine/fluorine increases logP, aiding membrane permeability.
The Synthetic Challenge
Functionalizing the pyridine ring is notoriously difficult due to its electron-deficient nature. Electrophilic aromatic substitution (EAS) is sluggish. Consequently, the history of these compounds is defined by the transition from radical chlorination (1960s) to transition-metal catalyzed cross-coupling (2010s).
Part 2: The Herbicidal Revolution (Genealogy)
The discovery of herbicidal activity in halogenated picolinic acids is largely attributed to Dow Chemical (now Corteva Agriscience). The evolution of this class follows a clear trajectory of optimizing selectivity and environmental profile.
The Era of Persistence: Picloram (1963)
Compound: 4-amino-3,5,6-trichloropicolinic acid.
Discovery: Screened as a derivative of nitrapyrin (a nitrification inhibitor).
Profile: Extremely potent, broad-spectrum control of woody plants.
Limitation: High soil persistence and mobility (water contamination risk).[2]
The Era of Selectivity: Clopyralid (1975)
Compound: 3,6-dichloropicolinic acid.
Innovation: Removal of the 4-amino and 5-chloro groups.
Impact: Gained exceptional selectivity for thistles (Asteraceae) and legumes (Fabaceae) while being safe on grasses and crucifers.
The Era of Potency: Aminopyralid (2005)
Compound: 4-amino-3,6-dichloropicolinic acid.
Innovation: Re-introduction of the 4-amino group but keeping the 5-position open.
Impact: Provided Picloram-like efficacy at 1/10th the use rate, with a much more favorable environmental toxicology profile.
Innovation: The "Arylex" active. Introduction of a complex 6-aryl substituent via Suzuki coupling.
Impact: Distinct binding site preference (AFB5 over TIR1), allowing it to control weeds resistant to earlier auxins.
Visualization: The Picolinate Genealogy
Figure 1: Evolutionary tree of commercial halogenated picolinic acids, highlighting the shift from simple chlorination to complex aryl-substitution.
Part 3: Mechanism of Action (The "Molecular Glue")
Halogenated picolinic acids act as synthetic auxins . They do not have intrinsic enzymatic activity; rather, they function as allosteric modulators—specifically, "molecular glues."
The TIR1/AFB Signaling Pathway
Resting State: Auxin Response Factors (ARFs) are bound by Aux/IAA repressor proteins, preventing gene transcription.
Binding: The herbicide binds to the TIR1 (Transport Inhibitor Response 1) or AFB (Auxin Signaling F-Box) receptor.
The "Glue": The herbicide sits at the bottom of a hydrophobic pocket, creating a sticky surface that recruits the Aux/IAA repressor.
Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressor.
Degradation: The 26S proteasome destroys the repressor, releasing ARFs to initiate uncontrolled growth (epinasty), leading to plant death.
Critical Distinction: Older picolinates (Picloram) bind preferentially to TIR1/AFB1-3. The newer Halauxifen-methyl binds preferentially to AFB5 . This structural nuance is why Halauxifen can kill weeds that have developed resistance to Picloram.
Figure 2: The Auxin Signaling Pathway. The picolinate acts as a molecular glue, bridging the E3 ligase receptor and the repressor protein.
Part 4: Beyond Agriculture – Medicinal Chemistry[4][5][6][7][8]
While dominated by herbicides, the halogenated picolinic acid scaffold is a potent tool in drug discovery.
Metalloproteinase Inhibition (MMP)
Matrix Metalloproteinases (MMPs) rely on a catalytic Zinc ion.[3] The picolinic acid moiety acts as a bidentate ligand, coordinating the Zn2+ ion via the pyridine nitrogen and the carboxylate oxygen.
Advantage: Unlike hydroxamic acids (the standard ZBG), picolinic acids are more metabolically stable and have better oral bioavailability.
Application: Used in the design of MMP-13 inhibitors for osteoarthritis.
Radiopharmaceuticals (The "Bispa" Ligands)
In nuclear medicine, octadentate ligands derived from picolinic acid (e.g., H2bispa2) are used to chelate radiometals like Indium-111 (for imaging) and Lutetium-177 (for therapy).[4][5][6]
Mechanism: The picolinate arms provide rapid kinetics and high thermodynamic stability, preventing the release of toxic radioactive metal ions in vivo.
Part 5: Experimental Protocols
Protocol: Synthesis of Halauxifen-methyl (Suzuki Coupling Route)
This protocol represents the modern "convergent" synthesis used for 6-aryl-picolinates, contrasting with the older linear chlorination methods.
Objective: Synthesis of the core biaryl scaffold of Halauxifen-methyl.
Reagents:
Component A (Boronic Acid): 4-chloro-2-fluoro-3-methoxyphenylboronic acid.
Component B (Pyridine): Methyl 4-amino-3,6-dichloropicolinate.
Technical Guide: Spectroscopic Characterization of 6-Bromo-5-chloropicolinic Acid
This guide details the spectroscopic characterization and analytical protocols for 6-Bromo-5-chloropicolinic acid (CAS 1214328-42-3). Executive Summary 6-Bromo-5-chloropicolinic acid is a critical halogenated pyridine bu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic characterization and analytical protocols for 6-Bromo-5-chloropicolinic acid (CAS 1214328-42-3).
Executive Summary
6-Bromo-5-chloropicolinic acid is a critical halogenated pyridine building block, primarily utilized in the synthesis of agrochemicals (e.g., arylpicolinate herbicides) and pharmaceutical scaffolds.[1] Its structural uniqueness lies in the 2,5,6-substitution pattern , offering orthogonal reactivity: the C2-carboxylic acid allows for esterification/amidation, while the C5-chloride and C6-bromide provide differentiated sites for cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).
This guide provides a rigorous analytical framework for identifying and quantifying this intermediate, focusing on distinguishing it from common regioisomers (e.g., 5-bromo-6-chloropicolinic acid) using high-resolution NMR and Mass Spectrometry.
Structural Analysis & Theoretical Framework
Molecular Geometry & Numbering
The molecule consists of a pyridine ring substituted at three positions. Correct IUPAC numbering is essential for spectral assignment:
This leaves protons at Position 3 and Position 4 , which are ortho to each other.
Electronic Effects on Chemical Shifts
Inductive Effects: The electron-withdrawing nature of the N-heterocycle, combined with the -COOH (C2) and Halogens (C5, C6), significantly deshields the ring protons.
Spin-Spin Coupling: The H3 and H4 protons form an AB system (or AX depending on the field strength) with a characteristic ortho-coupling constant (
) of approximately 8.0 – 8.5 Hz .
Spectroscopic Data Profile
Mass Spectrometry (MS) - Isotope Signature
The most diagnostic feature of this molecule is the isotopic pattern generated by the presence of one Bromine (
) and one Chlorine ().
Calculated Isotope Distribution (M+):
M (Nominal,
): ~235 m/z (Relative Abundance: ~37.5%)
M+2 (
+ ): ~237 m/z (Relative Abundance: ~50%)
M+4 (
): ~239 m/z (Relative Abundance: ~12.5%)
Diagnostic Rule: A mass spectrum showing a 3:4:1 triplet pattern in the molecular ion cluster confirms the presence of one Br and one Cl atom.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
(Recommended due to solubility of the free acid).
Nucleus
Shift (, ppm)
Multiplicity
Integration
Assignment
Coupling (, Hz)
H
13.5 - 14.0
Broad Singlet
1H
-COOH
Exchangeable
H
8.20 - 8.25
Doublet
1H
H3 (ortho to COOH)
H
8.05 - 8.10
Doublet
1H
H4 (ortho to Cl)
C
~164.5
Singlet
-
C=O (Acid)
-
C
~148.0
Singlet
-
C2 (Quaternary)
-
C
~142.5
Singlet
-
C6 (C-Br)
-
C
~139.0
Singlet
-
HC 4
-
C
~132.0
Singlet
-
C5 (C-Cl)
-
C
~126.5
Singlet
-
HC 3
-
> Note: Chemical shifts may vary slightly (
ppm) depending on concentration and water content in DMSO. H3 is typically more deshielded than H4 due to the anisotropy of the adjacent carbonyl group.
Infrared Spectroscopy (FT-IR)
O-H Stretch: 2800–3200 cm
(Broad, carboxylic acid dimer).
C=O Stretch: 1710–1730 cm
(Strong, aryl carboxylic acid).
C=C/C=N Ring Stretch: 1550–1600 cm
.
C-Cl / C-Br Stretch: 600–800 cm
(Fingerprint region).
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and prevent line broadening due to aggregation:
Mass: Weigh 10–15 mg of 6-Bromo-5-chloropicolinic acid.
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).
Why DMSO? Chloroform (CDCl
) often results in poor solubility for picolinic acids, leading to weak signals and broad peaks.
Additives: If proton exchange broadening is observed (COOH peak missing), add 1 drop of D
O to exchange the acidic proton, or use a dry solvent to see the sharp peak.
HPLC Purity Profiling
Regioisomers (e.g., 3-bromo-6-chloro) are common impurities.
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV at 270 nm (Pyridine absorption max).
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow for confirming the identity of the molecule, distinguishing it from its isomers.
Caption: Analytical decision tree for validating 6-Bromo-5-chloropicolinic acid against regioisomers.
Synthesis Context (Causality of Structure)
Understanding the synthesis helps anticipate impurities. This molecule is typically accessible via Directed Ortho-Lithiation of 2-bromo-3-chloropyridine or oxidation of methyl-substituted precursors.
Caption: Common synthetic route via lithiation of 2-bromo-3-chloropyridine.
References
PubChem Compound Summary. (2025). 6-Bromo-5-chloropicolinic acid (CID 53394628). National Center for Biotechnology Information. Link
World Intellectual Property Organization. (2014). WO2014130608A1: Antidiabetic bicyclic compounds. (Describes the use of Methyl 6-bromo-5-chloropicolinate as an intermediate). Link
Corteva Agriscience. (2018). US Patent 2018/0002298 A1: Process for the Preparation of 4-Amino-3-chloro-6-(substituted)-picolinates. (Provides general spectroscopic characterization methods for halopicolinic acids). Link
Combi-Blocks. (2025). Product Data Sheet: QC-5855 (CAS 1214328-42-3). Link
purity standards for 6-Bromo-5-chloropicolinic acid for lab use
The following technical guide is structured to serve as an authoritative reference for the quality control, handling, and application of 6-Bromo-5-chloropicolinic acid in pharmaceutical research. CAS: 1214328-42-3 | Form...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as an authoritative reference for the quality control, handling, and application of 6-Bromo-5-chloropicolinic acid in pharmaceutical research.
In the high-stakes environment of drug discovery, 6-Bromo-5-chloropicolinic acid serves as a critical heterocyclic scaffold. Its orthogonally reactive halogens (5-Cl and 6-Br) allow for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it indispensable for fragment-based drug design (FBDD).
However, the regiochemistry of halogenated pyridines is notoriously difficult to control during synthesis. Impurities such as regioisomers (e.g., 5-bromo-6-chloropicolinic acid) or incomplete hydrolysis products (methyl esters) can silently sabotage structure-activity relationship (SAR) data by inhibiting catalysts or altering binding affinities. This guide establishes the "Gold Standard" purity protocols required to ensure experimental reproducibility.
Chemical Identity & Properties
Property
Specification
IUPAC Name
6-Bromo-5-chloropyridine-2-carboxylic acid
CAS Number
1214328-42-3
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calc.)
~2.0 (Carboxylic acid), ~0.5 (Pyridinium N)
Melting Point
165–170 °C (Decomposition often observed >180°C)
The "Gold Standard" Purity Specifications
For use in late-stage lead optimization or GLP-tox studies, generic "95%" purity is insufficient. The following specifications are recommended to mitigate downstream risks.
Parameter
Acceptance Criterion
Rationale
HPLC Purity
≥ 98.0% (Area %)
Prevents minor isomers from competing in metal-catalyzed couplings.
Regioisomer Content
≤ 0.5%
5-Bromo-6-chloro isomer has distinct reactivity; difficult to remove post-coupling.
Methyl Ester
≤ 0.5%
Common precursor impurity; affects stoichiometry in amide couplings.
Water Content (KF)
≤ 1.0% w/w
Accurate weighing is critical for micro-scale reactions.
Residue on Ignition
≤ 0.5%
Indicates removal of inorganic salts (NaCl/NaBr) from hydrolysis.
¹H-NMR
Conforms to Structure
Must show distinct aromatic singlets/doublets; no extra peaks in aromatic region.
Analytical Methodologies
Trustworthy data requires self-validating protocols. The following methods are designed to separate the target compound from its most likely contaminants.
A. High-Performance Liquid Chromatography (HPLC)[5][6]
Objective: Quantify purity and identify regioisomers.
Causality: A standard C18 column is used, but acidic modification is non-negotiable. Without acid (TFA/Formic), the carboxylic acid moiety will ionize, causing peak tailing and merging with polar impurities.
Protocol:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Solvent: DMSO-d₆ is preferred over CDCl₃ due to the solubility of the carboxylic acid.
Diagnostic Signals:
Look for two aromatic protons. In 2,3,5,6-substituted pyridines, the coupling constants (
) are critical.
Impurity Flag: A singlet near 3.9 ppm indicates unhydrolyzed methyl ester . Broad humps >10 ppm indicate carboxylic acid protons (often exchangeable).
Impurity Profiling & Origin
Understanding where impurities come from allows for proactive troubleshooting. The diagram below illustrates the synthesis flow and potential failure points.
Figure 1: Impurity genesis during the hydrolysis of the ester precursor. Note that thermal stress can lead to decarboxylation.
QC Decision Tree (Workflow)
This workflow ensures that only material meeting the "Gold Standard" enters the synthesis pipeline.
Figure 2: Quality Control Decision Tree for incoming raw material verification.
Handling & Stability
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-Br bond is susceptible to photolysis over long periods; amber vials are mandatory.
Hygroscopicity: Picolinic acids can form hydrates. Keep desiccated to prevent water weight from skewing molarity calculations.
Safety: Irritant. Wear standard PPE. Avoid contact with strong oxidizing agents.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 505812702, 6-Bromo-5-chloropicolinic acid. Retrieved from [Link]
Sielc Technologies. HPLC Method for Separation of Halogenated Pyridine Carboxylic Acids. (Adapted from general picolinic acid methods). Retrieved from [Link]
Application Note: Synthesis & Functionalization of 6-Bromo-5-chloropicolinic Acid
This Application Note and Protocol guide details the synthesis and derivatization of 6-Bromo-5-chloropicolinic acid , a critical scaffold in medicinal chemistry and agrochemical development (e.g., synthetic auxins, herbi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the synthesis and derivatization of 6-Bromo-5-chloropicolinic acid , a critical scaffold in medicinal chemistry and agrochemical development (e.g., synthetic auxins, herbicides).
The guide prioritizes the "Methyl Oxidation Strategy" , which builds the halogenation pattern on a commercially available methylpyridine precursor before revealing the carboxylic acid. This approach avoids the difficulty of electrophilic halogenation on the electron-deficient picolinic acid core.
Introduction & Retrosynthetic Analysis
The 6-bromo-5-chloropicolinic acid scaffold presents a unique challenge: the pyridine ring is electron-deficient, making direct electrophilic halogenation (SEAr) at the 5-position difficult, especially with an electron-withdrawing carboxyl group at C2.
Strategic Solution: The most robust route utilizes 6-amino-2-methylpyridine as the starting material. The amino group acts as a powerful activating group, directing electrophilic chlorination to the ortho position (C5). Subsequent Sandmeyer transformation converts the amine to a bromide (C6), followed by oxidation of the methyl group (C2) to the carboxylic acid.
Retrosynthetic Logic (Graphviz Diagram)
Figure 1: Retrosynthetic disconnection showing the "Methyl Oxidation" strategy.
Core Synthesis Protocol
Step 1: Regioselective Chlorination
Objective: Introduce the chlorine atom at the C5 position (beta to nitrogen) using the activating power of the C6-amino group.
Application Notes: Strategic Use of 6-Bromo-5-chloropicolinic Acid in Modern Organic Synthesis
Abstract This guide provides an in-depth exploration of 6-Bromo-5-chloropicolinic acid, a versatile heterocyclic building block, for researchers, scientists, and professionals in drug development. We move beyond simple p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides an in-depth exploration of 6-Bromo-5-chloropicolinic acid, a versatile heterocyclic building block, for researchers, scientists, and professionals in drug development. We move beyond simple procedural lists to explain the causality behind experimental choices in key synthetic transformations. The protocols herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references. This document details the strategic application of this reagent in palladium-catalyzed cross-coupling reactions and its role as a precursor in the synthesis of complex heterocyclic systems, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Value of a Dihalogenated Picolinic Acid
6-Bromo-5-chloropicolinic acid (CAS No: 959958-25-9) is a pyridine-based heterocyclic compound featuring two distinct halogen substituents.[1] This structural arrangement is not a redundancy but a strategic asset for synthetic chemists. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, making it a highly valuable scaffold in the synthesis of pharmaceuticals and agrochemicals.[2] Its carboxylic acid moiety provides an additional handle for derivatization, such as conversion to esters or amides, further expanding its synthetic utility.[2]
Table 1: Physicochemical Properties of 6-Bromo-5-chloropicolinic acid
The primary utility of this reagent lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are foundational in modern medicinal chemistry for constructing the complex molecular architectures required for biologically active compounds.[3][4][5]
The presence of both a bromine and a chlorine atom on the pyridine ring is key to the synthetic utility of 6-bromo-5-chloropicolinic acid. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 6-position (C-Br) while leaving the 5-position (C-Cl) intact for subsequent transformations.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[6][7] This reaction is a cornerstone of drug discovery for synthesizing biaryl structures, which are prevalent in many pharmaceutical agents. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]
Causality of Protocol Choices:
Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ or by using Pd(PPh₃)₄, is required to initiate the cycle.[8]
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]
Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
Component
Example Reagent/Condition
Purpose
Aryl Halide
Methyl 6-bromo-5-chloropicolinate
Substrate
Boronic Acid
Phenylboronic acid
Coupling Partner
Pd Catalyst
Pd(PPh₃)₄ (3-5 mol%)
Catalyzes C-C bond formation
Base
K₂CO₃ or Cs₂CO₃ (2-3 equiv.)
Activates boronic acid
Solvent
Toluene/EtOH/H₂O or Dioxane/H₂O
Dissolves reagents
Temperature
80-100 °C
Provides activation energy
Protocol 1: Synthesis of Methyl 6-phenyl-5-chloropicolinate via Suzuki-Miyaura Coupling
Setup: To a flame-dried round-bottom flask, add methyl 6-bromo-5-chloropicolinate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[10][11] This reaction is invaluable for introducing linear alkyne functionalities into aromatic systems, which are important precursors for many complex molecules and materials. The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[8][12]
Causality of Protocol Choices:
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species facilitates the oxidative addition to the aryl halide.
Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.[8]
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the reaction base to deprotonate the alkyne and often as the solvent.[10]
Application Note: 6-Bromo-5-chloropicolinic Acid as a Strategic Chemical Intermediate
[1] Abstract This application note details the synthetic utility, reactivity profile, and handling protocols for 6-Bromo-5-chloropicolinic acid (CAS: 1206640-52-7 / 1214324-91-0 methyl ester).[1] As a trisubstituted pyri...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This application note details the synthetic utility, reactivity profile, and handling protocols for 6-Bromo-5-chloropicolinic acid (CAS: 1206640-52-7 / 1214324-91-0 methyl ester).[1] As a trisubstituted pyridine scaffold, this intermediate offers a unique "orthogonal reactivity" profile, allowing sequential functionalization at the C2, C5, and C6 positions.[1][2] This guide provides evidence-based protocols for its use in constructing complex heteroaromatic libraries, particularly for kinase inhibitor discovery and herbicide development.[1]
Introduction: The Orthogonal Advantage
In modern drug discovery, the ability to selectively functionalize specific positions on a heteroaromatic ring is paramount.[2] 6-Bromo-5-chloropicolinic acid represents a "privileged scaffold" due to its electronic differentiation.[1]
C2-Carboxylic Acid: Ready for amide coupling or esterification to build the core skeleton.[1]
C6-Bromine (α-position): Highly activated for nucleophilic aromatic substitution (
) and rapid Pd-catalyzed coupling due to the electron-withdrawing nitrogen.[1]
C5-Chlorine (β-position): Significantly less reactive, serving as a latent handle that survives C6 transformations, enabling late-stage diversification.[1][2]
This hierarchy (
) allows for programmable synthesis without the need for extensive protecting group strategies.[2]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold. The high reactivity of the C6-Br bond allows for immediate diversification, while the C5-Cl bond remains intact for subsequent steps.[1]
Figure 1: Divergent synthetic pathways exploiting the reactivity hierarchy of 6-Bromo-5-chloropicolinic acid.
Detailed Experimental Protocols
Protocol A: Regioselective
at C6
Objective: Introduce an amine at the C6 position while preserving the C5-chlorine and C2-carboxylic acid (or ester).[1]
Mechanism: The C6 position is activated by the adjacent pyridine nitrogen.[2] The C5-Cl does not react under mild conditions.[1]
Setup: In a microwave vial, combine Substrate (1.0 eq), Aryl Boronic Acid (1.1 eq), and Catalyst (0.05 eq).
Degassing: Add Dioxane (10 vol) and Base (3 eq). Sparge with Argon for 5 mins.
Coupling: Heat at 80-90°C for 2-4 hours (or 100°C for 30 min in microwave).
Critical Insight: Do not exceed 110°C to avoid oxidative addition into the C5-Cl bond.[1]
Workup: Filter through Celite, concentrate, and purify.
Protocol C: Late-Stage Activation of C5-Chlorine
Objective: Functionalize the C5 position after C6 has been modified.[1]
Mechanism: The C5-Cl bond is deactivated and sterically hindered.[1] Requires active catalytic systems.[2]
Recommended Conditions:
Catalyst: Buchwald 3rd Gen Precatalysts (e.g., XPhos-Pd-G3 or RuPhos-Pd-G3).[1]
Hazards: Irritant to eyes, skin, and respiratory system.[1][2] Potential sensitizer.[2]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of acid chloride/ester derivatives).[2]
Disposal: Halogenated organic waste.[1][2] Do not mix with strong oxidizers.[2]
References
Synthesis of 5-bromo-2-chloroisonicotinic acid (Isomer Analog): CN105753780A. A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.[1][4][5] .[2]
General Reactivity of Halopyridines: Schlosser, M., & Rausis, T. (2005).[2] Site-Selective Halogen-Metal Exchange of 2,5-Dibromopyridine and 2,5-Dichloropyridine. European Journal of Organic Chemistry.[2]
Protocol for the Synthesis of 6-Bromo-5-chloropicolinic acid: A Detailed Guide for Researchers
An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 6-Bromo-5-chloropicolinic acid, a valuable halog...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 6-Bromo-5-chloropicolinic acid, a valuable halogenated pyridine derivative widely used as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The synthetic strategy is centered on a highly regioselective lithium-halogen exchange reaction on a polyhalogenated pyridine precursor, followed by carboxylation. This guide offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, critical safety protocols for handling organolithium reagents, and guidelines for purification and characterization.
Introduction and Scientific Rationale
Halogenated picolinic acids are foundational building blocks in medicinal chemistry and materials science. Their utility stems from the multiple reactive handles on the pyridine scaffold, which allow for precise, late-stage functionalization through various cross-coupling reactions. 6-Bromo-5-chloropicolinic acid, in particular, serves as a crucial precursor for complex molecules where the bromine, chlorine, and carboxylic acid moieties can be selectively manipulated to build molecular complexity. Its applications are notable in the synthesis of enzyme inhibitors and other biologically active compounds.[1]
The protocol detailed herein employs a robust and scalable organometallic approach. The core of this synthesis is the selective formation of a 2-pyridyllithium species from a 2,6-dibromo-5-chloropyridine precursor. This selectivity is achieved through a kinetically controlled lithium-halogen exchange, a cornerstone reaction in modern organometallic chemistry.[2] The rate of this exchange is significantly faster for bromine than for chlorine, and the steric and electronic environment of the pyridine ring allows for the targeted monolithiation at the 2-position. The resulting highly reactive organolithium intermediate is then trapped with carbon dioxide (dry ice) to yield the desired carboxylic acid after an acidic workup.
Overall Synthetic Scheme
The two-step synthesis transforms a readily accessible polyhalogenated pyridine into the target picolinic acid.
Caption: Overall reaction scheme for the synthesis.
Mechanistic Insights: The Basis for Regioselectivity
The success of this protocol hinges on the selective metalation at the C-2 position. This is governed by several factors:
Halogen Reactivity Gradient: The rate of lithium-halogen exchange follows the trend I > Br > Cl > F.[2] This inherent difference in reactivity allows n-butyllithium to selectively exchange with a bromine atom while leaving the chlorine atom untouched, especially at cryogenic temperatures.
Kinetic Control: The reaction is performed at -78 °C to ensure it is under kinetic control. At this temperature, the energy barrier for bromine-lithium exchange is significantly lower than for chlorine-lithium exchange or for potential side reactions like nucleophilic attack on the pyridine ring.[3]
Positional Selectivity (C-2 vs. C-6): In 2,6-dihalopyridines, monolithiation can occur at either position. While subtle, the C-2 position is often more activated towards lithiation due to the inductive effect of the nitrogen atom. Precedent in similar systems shows that selective monolithiation is highly feasible.[4] The rapid trapping of the first-formed lithiated species with CO₂ prevents further reactions like the formation of a dilithiated species.
Experimental Protocol
This protocol is designed for a 10 mmol scale. All operations involving organolithiums must be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.
Materials and Equipment
Reagent/Material
Grade
Supplier
Quantity
CAS No.
2,6-Dibromo-5-chloropyridine
>97%
Varies
2.72 g (10.0 mmol)
N/A
n-Butyllithium (n-BuLi)
2.5 M in hexanes
Sigma-Aldrich
4.4 mL (11.0 mmol)
109-72-8
Tetrahydrofuran (THF)
Anhydrous, >99.9%
Sigma-Aldrich
100 mL
109-99-9
Carbon Dioxide (CO₂)
Solid (Dry Ice)
Varies
~50 g
124-38-9
Hydrochloric Acid (HCl)
2 M (aqueous)
Varies
~50 mL
7647-01-0
Diethyl Ether
Reagent Grade
Varies
200 mL
60-29-7
Saturated Sodium Chloride
Aqueous (Brine)
Lab Prepared
50 mL
N/A
Anhydrous Magnesium Sulfate
Reagent Grade
Varies
~10 g
7487-88-9
Equipment
250 mL 3-neck round-bottom flask
1
Magnetic stirrer and stir bar
1
Schlenk line / Inert gas setup
1
Low-temperature thermometer
1
Syringes and needles
Various
Dry ice/acetone bath
1
Separatory funnel
1
Rotary evaporator
1
Step-by-Step Procedure
Caption: Experimental workflow.
Glassware Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.
Reaction Setup: In the prepared flask, dissolve 2,6-dibromo-5-chloropyridine (2.72 g, 10.0 mmol) in 80 mL of anhydrous THF.
Cooling: Cool the resulting clear solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
Lithium-Halogen Exchange: Using a dry syringe, slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equivalents) dropwise to the stirred solution over 20 minutes. Maintain the internal temperature below -70 °C throughout the addition. A color change to deep red or brown is typically observed, indicating the formation of the pyridyllithium species.
Stirring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1 hour.
Carboxylation: Carefully and quickly add several pieces of freshly crushed dry ice (~50 g) to the reaction mixture in portions. A vigorous effervescence may occur. Caution: This is an exothermic step; ensure the cooling bath remains effective.
Warming and Quenching: Once all the dry ice is added, remove the cooling bath and allow the mixture to slowly warm to room temperature with continuous stirring over approximately 2 hours. The color of the mixture should lighten.
Acidic Workup: Carefully quench the reaction by adding 20 mL of deionized water, followed by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ≈ 2, check with pH paper). During this process, the product may begin to precipitate.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
Washing and Drying: Combine the organic extracts and wash them once with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford 6-Bromo-5-chloropicolinic acid as a white to off-white solid.
Safety and Handling Precautions
Working with organolithium reagents like n-butyllithium requires strict adherence to safety protocols due to their pyrophoric nature (spontaneous ignition in air).[5]
Hazard
Mitigation and Required Precautions
n-Butyllithium (Pyrophoric, Corrosive)
PPE: Flame-resistant lab coat, chemical splash goggles, and a full-face shield. Use of nitrile gloves underneath heavy-duty neoprene or butyl gloves is recommended.[6][7] Engineering Controls: All transfers and reactions must be conducted in a certified chemical fume hood under an inert atmosphere. Ensure the workspace is free of flammable solvents and combustible materials (e.g., paper towels). Handling: Use proper syringe and cannula techniques for transferring the reagent. Ensure syringes have Luer-Lok™ tips to prevent accidental needle detachment.[5] Spill & Quench: A Class D fire extinguisher for combustible metals must be immediately accessible. Spills should be smothered with dry sand or Met-L-X powder. Never use water or a CO₂ extinguisher. Prepare a quench solution (e.g., isopropanol in an inert solvent like hexanes) beforehand for safely destroying residual reagent in syringes and needles.[1]
Anhydrous THF (Flammable, Peroxide-Former)
Handle in a fume hood away from ignition sources. Use from a freshly opened bottle or a solvent purification system. Test for peroxides if the solvent has been stored for an extended period.
Cryogenic Bath (Cold Burns)
Wear cryogenic gloves and safety glasses when handling dry ice and preparing the acetone bath.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Appearance: White to light yellow crystalline solid.
Melting Point: 166-168 °C (Literature value for a similar isomer, 5-Bromo-6-chloronicotinic acid, is 166 °C).[8]
¹H NMR (DMSO-d₆): Expect signals in the aromatic region corresponding to the two protons on the pyridine ring.
¹³C NMR (DMSO-d₆): Expect signals for the six distinct carbons, including the carboxyl carbon.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass (C₆H₃BrClNO₂) of 236.45 g/mol , with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of 6-Bromo-5-chloropicolinic acid. The method leverages a regioselective lithium-halogen exchange, providing a controlled and direct route to this valuable synthetic intermediate. By adhering to the detailed experimental steps and rigorous safety precautions, researchers can confidently produce this key building block for applications in drug discovery and beyond.
References
El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015).
Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines Using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]
Kindon, N. D., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 433-475. [Link]
Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia, The Free Encyclopedia. [Link]
Parham, W. E., & Jones, L. D. (1976). Halogen-metal exchange reactions of bromoaryl-substituted β-lactams. The Journal of Organic Chemistry, 41(15), 2704-2707.
Briggs, A. D., et al. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. [Link]
US Patent 9,725,413 B2. (2017).
University of Arkansas, Environmental Health & Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 6-Bromo-5-chloropicolinic Acid in Medicinal & Agrochemical Synthesis
Executive Summary
6-Bromo-5-chloropicolinic acid (CAS: 1214353-79-3 for methyl ester derivative context) represents a "privileged scaffold" in modern discovery chemistry.[1] Its value lies in its tri-orthogonal reactivity profile . The presence of a carboxylic acid at C2, a reactive bromine at C6 (α-to-nitrogen), and a less reactive chlorine at C5 (β-to-nitrogen) allows chemists to sequentially functionalize the pyridine ring with high regiocontrol.[1]
This application note details the synthetic logic and validated protocols for utilizing this scaffold to generate complex heterocyclic libraries, specifically targeting kinase inhibitors (via C6-arylation) and synthetic auxin herbicides (via C6-amination).[1]
Chemo-Structural Rationale
The utility of 6-bromo-5-chloropicolinic acid is dictated by the electronic differentiation of its three functional handles. Understanding this hierarchy is critical for experimental design.
Position
Substituent
Electronic Environment
Reactivity Profile
Primary Application
C2
Carboxylic Acid
Electron-withdrawing
Amidation / Esterification .[1] Stable under cross-coupling conditions if protected (ester) or used as a salt.[1]
High Reactivity .[1] Prone to oxidative addition (Pd) and SAr.[1] The inductive effect of N reduces the C-Br bond strength relative to C5.[1]
Primary diversification point (Suzuki/Buchwald).[1]
C5
Chlorine
-to-Nitrogen (Sterically Crowded)
Low Reactivity .[1] Requires specialized ligands (e.g., biaryl phosphines) or forcing conditions to react.[1]
Secondary diversification or metabolic blocking group.[1]
Reactivity Heatmap (Graphviz Visualization)
Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization logic. C6-Br allows for initial diversification without disturbing the C5-Cl bond.[1]
Detailed Experimental Protocols
The following protocols are designed to be self-validating. The Reference Standard for these reactions is the methyl ester of the parent acid (Methyl 6-bromo-5-chloropicolinate), as the free acid can sometimes poison sensitive Pd-catalysts via carboxylate coordination.[1]
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh
). Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
Solvation: Add degassed 1,4-Dioxane and Na
CO (aq) via syringe.
Reaction: Heat the mixture to 80°C (oil bath temperature).
Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition at the C5-Cl position.[1]
Monitoring: Monitor via LC-MS at 2 hours.
Success Criterion: Disappearance of starting material (M+) and appearance of product (M+Aryl-Br).[1] The C5-Cl isotope pattern (3:1 ratio of M : M+2) should be preserved in the product.[1]
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO
.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: C6-Amination via S
Ar (Nucleophilic Aromatic Substitution)
Objective: To synthesize 6-amino-picolinic acid derivatives (common in herbicide pharmacophores).[1]
Mechanistic Insight: The nitrogen of the pyridine ring acts as an electron sink, activating the C6-position.[1] The C6-Br is a superior leaving group to C5-Cl due to the "ortho-effect" and bond lability.[1]
Validation: TLC should show a significant polarity shift (amine products are typically more polar).[1]
Workup: Pour into ice water. If the product precipitates, filter.[1] If not, extract with EtOAc.[1]
Caution: Picolinate derivatives can chelate metals.[1] If using downstream coupling, ensure complete removal of DMF.[1]
Advanced Workflow: Library Synthesis
For drug discovery campaigns, this scaffold is ideal for "Split-Pool" or parallel synthesis.[1]
Synthesis Workflow Diagram
Figure 2: Parallel synthesis workflow for generating 2,5,6-trisubstituted pyridine libraries.
Applications & Case Studies
A. Agrochemicals: Synthetic Auxins
The 6-amino-5-chloropicolinic acid motif is a structural analog of Aminopyralid and Clopyralid .[1]
Mechanism: These compounds act as auxin mimics, disrupting plant growth hormones.[1]
Role of Scaffold: The 5-Cl provides metabolic stability against plant dehalogenases, while the 6-amino group (introduced via Protocol B) is essential for receptor binding.[1]
B. Medicinal Chemistry: Kinase Inhibitors
Halogenated picolinamides are frequent intermediates in the synthesis of PI3K and mTOR inhibitors.[1]
Case Example: While specific proprietary structures are confidential, the 5-chloro-6-aryl substitution pattern is used to tune the solubility and lipophilicity (LogP) of the inhibitor, utilizing the "Magic Chloro" effect to fill hydrophobic pockets in the ATP-binding site [1].[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46311197, Methyl 5-bromo-6-chloropicolinate. Retrieved from [Link][1]
Rollet, F., & Richard, C. (2006). Reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids: contrasting effects of bromide and chloride.[1] Photochemical & Photobiological Sciences, 5(7), 674-679.[1][2] Retrieved from [Link]
Application Note: Orthogonal Functionalization Strategies for 6-Bromo-5-chloropicolinic acid
Abstract & Strategic Overview 6-Bromo-5-chloropicolinic acid (CAS: 1206680-76-1) represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
6-Bromo-5-chloropicolinic acid (CAS: 1206680-76-1) represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
C2-Carboxylic Acid: A standard handle for amide coupling or heterocycle formation.[1]
C6-Bromine (α-position): Highly activated for Nucleophilic Aromatic Substitution (
) and rapid oxidative addition in Pd-catalyzed cross-couplings.[1]
C5-Chlorine (β-position): Sterically and electronically less reactive, allowing for site-selective functionalization after the C6 position has been derivatized.[1]
This guide details the experimental protocols to exploit this reactivity hierarchy, enabling the synthesis of complex polysubstituted pyridines without the need for protecting group manipulations at the halogen sites.
Reactivity Logic & Decision Tree
The success of working with this scaffold depends on the Order of Operations . The C6-Bromine is the most reactive electrophilic site due to the inductive effect of the adjacent nitrogen and the electron-withdrawing nature of the picolinic acid moiety.
Reactivity Hierarchy:
Pathway: Nucleophiles will exclusively displace the C6-Bromine first.[1] The C5-Chlorine is virtually inert to under standard conditions.[1]
Pd-Catalyzed Pathway: Oxidative addition occurs faster at the C-Br bond than the C-Cl bond.[1] Furthermore, the electron-deficient nature of the C6 position accelerates this step relative to C5.
Experimental Workflow Diagram
Figure 1: Decision tree for chemoselective functionalization. Note that C6 functionalization precedes C5.
Detailed Experimental Protocols
Protocol A: Methyl Esterification (Pre-requisite)
Why this step? The free carboxylic acid can interfere with transition metal catalysts (catalyst poisoning) and often suffers from poor solubility in organic solvents used for
.[1] Converting to the methyl ester activates the ring further for nucleophilic attack.[1]
Aliphatic Amines: Stir at RT for 2 hours. If no reaction, heat to 50°C.
Anilines/Sterically hindered amines: Heat to 80–100°C.[1]
Monitoring: LCMS will show displacement of Br. Critical Check: Ensure the Chlorine atom is retained (Isotope pattern will change from Br+Cl pattern to single Cl pattern).
Workup: Pour into water. If solid precipitates, filter and wash with water.[1] If oil, extract with EtOAc/LiCl (aq) to remove DMSO.[1]
Solution: If the free acid must be used (e.g., to avoid an esterification step), use DMSO as solvent and 3 equivalents of base to ensure the carboxylate is fully formed and soluble. Note that the carboxylate anion is electron-donating, which will slow down
at C6 compared to the ester.
Safety & Handling
Pyridine Toxicity: Halogenated pyridines can be skin irritants and potential sensitizers.[1] Handle in a fume hood.
Acid Chlorides: If converting the acid to an acid chloride using
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46311197, Methyl 5-bromo-6-chloropicolinate.[1] Retrieved from [Link]
Lulinski, S., & Serwatowski, J. (2003). Regioselectivity of electrophilic substitution of bromopyridines.[1] Journal of Organic Chemistry.[1] (General reactivity principles of halopyridines).
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of pyridines.[1] Angewandte Chemie International Edition.[1] (Mechanistic grounding for C6 selectivity).
Application Note and Protocol for the Scale-Up Synthesis of 6-Bromo-5-chloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 6-Bromo-5-chloropicolinic Acid 6-Bromo-5-chloropicolinic acid is a key heterocyclic building block in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Bromo-5-chloropicolinic Acid
6-Bromo-5-chloropicolinic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The unique arrangement of its substituents—a carboxylic acid, a bromine atom, and a chlorine atom—provides multiple points for synthetic diversification, making it a valuable intermediate for the synthesis of complex pharmaceutical agents. Picolinic acid derivatives, in general, are known to form stable complexes with various metal ions and have applications in creating agents for medical imaging and therapy.[1] The development of a robust and scalable synthesis for this compound is therefore of critical importance to support ongoing and future drug development programs.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of 6-Bromo-5-chloropicolinic acid. The presented methodology is designed for efficiency, safety, and reproducibility, addressing the common challenges encountered when transitioning from bench-scale to pilot-plant or manufacturing scale.
Synthetic Strategy: A Multi-Step Approach to a Highly Functionalized Picolinic Acid
The synthesis of 6-Bromo-5-chloropicolinic acid presents a regiochemical challenge in introducing the halogen substituents at the desired positions. A common and effective strategy for the synthesis of substituted picolinic acids involves the oxidation of a suitable lutidine precursor.[2][3] This approach allows for the late-stage introduction of the carboxylic acid functionality, simplifying the handling of intermediates.
Our proposed synthetic route commences with the commercially available and cost-effective 2,6-lutidine. The synthesis is designed in a three-step sequence:
Selective Chlorination: Introduction of a chlorine atom at the 5-position of the pyridine ring.
Selective Bromination: Introduction of a bromine atom at the 6-position.
Oxidation: Conversion of the methyl group at the 2-position to a carboxylic acid.
This strategy is underpinned by a careful consideration of the directing effects of the substituents on the pyridine ring at each stage.
Visualizing the Synthetic Workflow
Caption: A high-level overview of the three-step synthetic route to 6-Bromo-5-chloropicolinic acid.
Detailed Experimental Protocols
PART 1: Step-by-Step Methodology
Step 1: Synthesis of 5-Chloro-2,6-lutidine
Rationale: This initial step introduces the chloro-substituent. The choice of chlorinating agent and reaction conditions is crucial to achieve the desired regioselectivity.
Protocol:
To a stirred solution of 2,6-lutidine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at a temperature maintained between 0 and 5 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to a pH of 9-10, while maintaining the temperature below 20 °C.
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-Chloro-2,6-lutidine.
Step 2: Synthesis of 6-Bromo-5-chloro-2-methylpyridine
Rationale: The introduction of the bromo-substituent at the 6-position is achieved in this step. The existing chloro and methyl groups influence the regioselectivity of this bromination.
Protocol:
Dissolve the crude 5-Chloro-2,6-lutidine (1.0 eq) in a suitable solvent (e.g., acetic acid).
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
Monitor the reaction by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature and pour it into water.
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure 6-Bromo-5-chloro-2-methylpyridine.
Step 3: Synthesis of 6-Bromo-5-chloropicolinic Acid
Rationale: The final step involves the oxidation of the methyl group to a carboxylic acid. Potassium permanganate is a strong oxidizing agent suitable for this transformation. The conditions must be carefully controlled to avoid over-oxidation or degradation of the pyridine ring.
Protocol:
To a stirred solution of 6-Bromo-5-chloro-2-methylpyridine (1.0 eq) in a mixture of water and a suitable co-solvent like pyridine or t-butanol, add potassium permanganate (KMnO4) (3.0-4.0 eq) portion-wise.
Heat the reaction mixture to reflux (around 100 °C) and maintain for 6-8 hours. The disappearance of the purple color of permanganate indicates the progress of the reaction.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
Wash the filter cake with hot water.
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 2-3.
The product will precipitate out of the solution.
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 6-Bromo-5-chloropicolinic acid.
PART 2: Data Presentation
Step
Starting Material
Key Reagents
Solvent(s)
Temperature (°C)
Typical Yield (%)
Purity (%)
1
2,6-Lutidine
N-Chlorosuccinimide
Conc. H₂SO₄
0 - RT
75-85
>95 (crude)
2
5-Chloro-2,6-lutidine
N-Bromosuccinimide
Acetic Acid
60-70
60-70
>98 (after chromatography)
3
6-Bromo-5-chloro-2-methylpyridine
Potassium Permanganate
Water/Pyridine
Reflux
50-60
>99 (after precipitation)
Expertise & Experience: Navigating the Challenges of Scale-Up
As a Senior Application Scientist, it is imperative to move beyond a simple recitation of steps and delve into the causality behind experimental choices, potential pitfalls, and troubleshooting strategies.
Controlling Exotherms in Halogenation: The initial chlorination reaction is exothermic. On a larger scale, the addition of NCS must be carefully controlled to maintain the low temperature. A slow, portion-wise addition or the use of a dropping funnel for a solution of NCS is recommended. Failure to control the temperature can lead to the formation of di- and tri-chlorinated byproducts, complicating purification.
Regioselectivity in Bromination: The bromination of 5-Chloro-2,6-lutidine is directed to the 6-position due to the electronic effects of the existing substituents. However, minor amounts of other brominated isomers may form. The purification by column chromatography is crucial at this stage to ensure the purity of the intermediate, which directly impacts the quality of the final product.
Managing the Oxidation Reaction: The oxidation with potassium permanganate is a heterogeneous reaction and can be sluggish on a large scale. Efficient stirring is paramount to ensure good mixing. The workup of this reaction on a large scale can be challenging due to the large volume of manganese dioxide formed. The use of a filter press is recommended for pilot-plant scale operations. An alternative workup involves the addition of a reducing agent like sodium bisulfite to quench excess permanganate and dissolve the manganese dioxide, which may simplify the filtration process.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this protocol, a series of in-process controls and analytical checks are integrated into the workflow.
In-Process Monitoring: Each step of the synthesis should be monitored by an appropriate analytical technique (TLC, GC-MS, or HPLC). This allows for the real-time tracking of the reaction progress and ensures that the reaction is driven to completion before proceeding to the next step.
Intermediate Characterization: While the protocol suggests using the crude product from Step 1, for a robust process, it is advisable to characterize the intermediate 5-Chloro-2,6-lutidine by ¹H NMR and GC-MS to confirm its identity and purity before proceeding. The purity of the intermediate from Step 2, 6-Bromo-5-chloro-2-methylpyridine, is critical and should be confirmed to be >98% before the final oxidation step.
Final Product Validation: The final product, 6-Bromo-5-chloropicolinic acid, should be thoroughly characterized to confirm its structure and purity. This should include:
¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
Mass spectrometry to confirm the molecular weight.
HPLC analysis to determine the purity.
Melting point determination as a physical constant check.
The synthetic strategies and transformations described in this application note are based on well-established principles of organic chemistry and are supported by analogous transformations reported in the scientific literature. For instance, the synthesis of various substituted picolinic acids often employs multi-step reactions starting from commercially available pyridine derivatives.[4] The use of oxidizing agents like potassium permanganate for the conversion of methylpyridines to picolinic acids is a widely documented and reliable method.[2]
References
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
Shen, J., et al. (2023). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. Available at: [Link]
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]
Google Patents. (n.d.). Processes for the production of picolinic acid dericatives.
Google Patents. (n.d.). Process for the preparation of quinolinic acid from quinoline.
Zhang, et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]
ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. Available at: [Link]
PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Available at: [Link]
Google Patents. (n.d.). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
Google Patents. (n.d.). Preparation method of 2, 6-pyridinedicarboxylic acid.
Google Patents. (n.d.). Two stage process for preparing 2,6-pyridinedicarboxylic acid.
Application Note: 6-Bromo-5-chloropicolinic Acid as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract This technical guide details the strategic application of 6-Bromo-5-chloropicolinic acid as a pivotal starting material in the synthesis of kinase inhibitors. Picolinic acid derivatives are recognized as "privil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the strategic application of 6-Bromo-5-chloropicolinic acid as a pivotal starting material in the synthesis of kinase inhibitors. Picolinic acid derivatives are recognized as "privileged" scaffolds in medicinal chemistry due to their favorable pharmacological properties and versatile chemical handles.[1][2] The di-halogenated nature of 6-Bromo-5-chloropicolinic acid, featuring two distinct halogen atoms, permits sequential and regioselective functionalization. This allows for the controlled and divergent synthesis of complex molecular architectures, a highly desirable feature in modern drug discovery. We provide detailed protocols for key synthetic transformations, including a regioselective Suzuki-Miyaura cross-coupling and subsequent amide bond formation, using the synthesis of a core structure related to the potent BRAFV600E inhibitor, Vemurafenib, as a practical example.
Introduction: The Strategic Value of Di-halogenated Scaffolds
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of therapeutic development.[3] Small molecule kinase inhibitors have revolutionized treatment paradigms for cancers driven by specific mutations, such as the BRAFV600E mutation in melanoma.[3][4]
The design and synthesis of these inhibitors often rely on heterocyclic scaffolds that can be elaborated to achieve high potency and selectivity. 6-Bromo-5-chloropicolinic acid has emerged as a particularly valuable building block. Its strategic advantage lies in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition by a Palladium(0) catalyst than the more robust C-Cl bond.[5][6] This reactivity differential enables chemists to perform selective cross-coupling at the 6-position while leaving the 5-position's chlorine atom intact for subsequent, orthogonal transformations. This built-in sequential reactivity provides an efficient pathway to generate diverse libraries of kinase inhibitors from a single, common intermediate.
Physicochemical Properties & Reactivity Profile
A clear understanding of the starting material's properties is fundamental to successful synthesis.
The key to this scaffold's utility is regioselective reactivity . In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the first step in the catalytic cycle is the oxidative addition of the palladium catalyst into the carbon-halogen bond.[5][8] The bond energy of C-Br is lower than that of C-Cl, making the C-Br bond at the 6-position the kinetically favored site for this initial reaction. This allows for the selective introduction of an aryl or heteroaryl group at this position.
Core Application: Synthesis of a Vemurafenib-like Core Structure
To illustrate the utility of 6-Bromo-5-chloropicolinic acid, we will outline the synthesis of a core scaffold found in many BRAF inhibitors, including Vemurafenib (PLX4032). Vemurafenib is a selective inhibitor of the BRAFV600E mutated protein kinase, a key driver in many melanomas.[9][10] The overall workflow involves a regioselective Suzuki coupling followed by an amide bond formation.
acylation reactions using 6-Bromo-5-chloropicolinic acid derivatives
Application Note: Strategic Acylation of 6-Bromo-5-chloropicolinic Acid Derivatives Abstract The 6-bromo-5-chloropicolinic acid scaffold is a critical "privileged structure" in the synthesis of next-generation arylpicoli...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Acylation of 6-Bromo-5-chloropicolinic Acid Derivatives
Abstract
The 6-bromo-5-chloropicolinic acid scaffold is a critical "privileged structure" in the synthesis of next-generation arylpicolinate herbicides (e.g., synthetic auxins like Florpyrauxifen-benzyl) and type II kinase inhibitors. However, the unique electronic environment created by the electron-withdrawing halogen array at positions 5 and 6, combined with the chelating ability of the picolinic nitrogen, presents specific challenges during acylation. This guide details optimized protocols for converting this sterically congested, electron-deficient core into esters and amides, prioritizing yield, purity, and scalability.
Introduction & Strategic Importance
6-Bromo-5-chloropicolinic acid (CAS 1206680-49-4) serves as a linchpin intermediate. Its value lies in its orthogonal reactivity:
C2-Carboxylic Acid: The site of acylation (ester/amide formation) to tune lipophilicity and bioavailability.
C6-Bromine: A highly reactive handle for Suzuki-Miyaura or Stille cross-coupling to install "aryl tails" essential for herbicidal activity [1].
C5-Chlorine: Provides steric bulk and metabolic stability; can participate in
reactions under forcing conditions (e.g., Halex reactions) [2].
The Challenge:
Standard acylation protocols often fail or produce low yields due to two factors:
Electronic Deactivation: The inductive effect of the Cl and Br atoms makes the carbonyl carbon highly electrophilic, but it also reduces the basicity of the pyridine nitrogen, altering the behavior of base-mediated coupling agents.
Steric & Chelation Effects: The ortho-substituents can hinder nucleophilic attack, while the picolinic nitrogen can sequester metal catalysts or interfere with carbodiimide activation.
Mechanistic Insight & Decision Matrix
Before selecting a protocol, researchers must evaluate the downstream application.
Feature
Acid Chloride Route (Protocol A)
HATU/Direct Coupling (Protocol B)
Alkylation/Esterification (Protocol C)
Primary Use
Scale-up (>10g), Simple Esters/Amides
Library Synthesis, Complex Amines
Prodrug synthesis, Methyl Esters
Reagent Cost
Low (Oxalyl Chloride)
High (HATU/HOAt)
Low to Medium (Alkyl Halides)
Key Risk
Hydrolysis if wet; Decarboxylation at high T
By-product formation; Cost
Over-alkylation (rare for acids)
Expert Tip
Avoid Thionyl Chloride (SOCl₂) . Use (COCl)₂.
Use DIPEA, not TEA, to prevent N-acylation.
Use Cs₂CO₃ for faster kinetics.
Why Avoid Thionyl Chloride?
While standard for benzoic acids, reacting picolinic acids with refluxing SOCl₂ can lead to the formation of 4-chloro-picolinoyl chlorides via an addition-elimination mechanism on the pyridine ring [3]. Oxalyl chloride/DMF is milder and avoids this side reaction.
Experimental Protocols
Protocol A: The "Robust" Route (Acid Chloride Activation)
Best for: Multi-gram synthesis of esters and stable amides.
functionalization of the pyridine ring in 6-Bromo-5-chloropicolinic acid
Abstract 6-Bromo-5-chloropicolinic acid (CAS 1206606-56-1) represents a high-value "privileged scaffold" in the synthesis of arylpicolinate herbicides (synthetic auxins) and metallo-pharmaceuticals.[1] Its utility stems...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
6-Bromo-5-chloropicolinic acid (CAS 1206606-56-1) represents a high-value "privileged scaffold" in the synthesis of arylpicolinate herbicides (synthetic auxins) and metallo-pharmaceuticals.[1] Its utility stems from the distinct electronic differentiation between the C-6 bromine and C-5 chlorine atoms, enabling highly regioselective sequential functionalization.[1] This guide provides validated protocols for orthogonal protection, C-6 nucleophilic aromatic substitution (
), and transition-metal-catalyzed cross-couplings, ensuring high yield and purity in drug and agrochemical discovery pipelines.[1]
Structural Analysis & Reactivity Hierarchy
To successfully functionalize this molecule, one must understand the electronic "push-pull" forces at play.[1] The pyridine ring is electron-deficient, but the substituents create a specific reactivity gradient.[1]
The Reactivity Map
Position 2 (Carboxylic Acid): The synthetic anchor.[1] It is the most acidic site (
) and must be protected (esterified) to prevent catalyst poisoning (via Pd-chelation) and to increase solubility in organic solvents.[1]
Position 6 (Bromine): The "Hot Spot."[1] Located ortho to the ring nitrogen and para to the electron-withdrawing carboxyl/ester group (if protected).[1] The inductive effect of the nitrogen makes this position highly electrophilic, susceptible to facile
and rapid oxidative addition by Palladium(0).
Position 5 (Chlorine): The "Silent Partner."[1] The C-Cl bond is stronger and less polarized than the C-Br bond.[1] It is sterically crowded by the adjacent bromine.[1] Functionalization here typically requires forcing conditions or must occur after the C-6 position has been modified.[1]
The "Rule of Displacement"
In sequential functionalization campaigns, the order of operations is immutable without specialized ligands:
Module 1: The Anchor (Carboxyl Protection)
Objective: Convert the free acid to a methyl or benzyl ester to enable organometallic chemistry.
Rationale: The free acid can form stable carboxylate-Pd complexes, killing the catalytic cycle in subsequent Suzuki/Buchwald steps.[1]
Insight: The reaction is faster than typical halopyridines due to the activating 2-ester group.[1]
Selectivity Check: The 6-Br is displaced exclusively. The 5-Cl remains intact due to the higher bond energy and lack of ortho-activation relative to the leaving group vector.[1]
Critical Control Point: Do not overheat (>100°C) or extend time unnecessarily, or the 5-Cl may begin to react (oxidative addition into C-Cl bond), leading to mixtures.[1]
Outcome: Exclusive formation of the 6-aryl-5-chloropicolinate.[1]
Module 3: C-5 Functionalization (The "Hard" Hit)[1]
Objective: Functionalizing the remaining Chlorine atom.
Prerequisite: The C-6 position must already be substituted (e.g., with an aryl group from Module 2).[1]
Procedure: Degas solvent thoroughly.[1] Combine ester substrate (from Module 2), amine, base, and catalyst.[1] Seal and heat to 110°C for 12-18 hours.
Visualization: Reaction Workflow & Selectivity[1]
The following diagram illustrates the sequential logic required to synthesize complex scaffolds from 6-bromo-5-chloropicolinic acid.
Caption: Sequential functionalization logic. Note the critical divergence at the activated intermediate stage, where C-6 selectivity allows for versatile library generation before addressing the recalcitrant C-5 position.[1]
Summary of Key Data
Parameter
6-Bromo-5-chloropicolinic acid
Methyl Ester Derivative
Formula
MW
236.45 g/mol
250.48 g/mol
C-6 Reactivity
High (, Pd-coupling)
Very High (Activated by Ester)
C-5 Reactivity
Low (Deactivated)
Low (Sterically Hindered)
Solubility
DMSO, MeOH, Base (aq)
EtOAc, DCM, Toluene
Safety (GHS)
H315, H319 (Irritant)
H315, H319, H335
References
PubChem. (2023).[1] Methyl 5-bromo-6-chloropicolinate | C7H5BrClNO2.[1] National Library of Medicine.[1]
[Link][1]
Lutz, M. R., et al. (2012).[1] Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines. Journal of Organic Chemistry. (General reactivity principles for 2,3-dihalopyridines).
[Link]
Schlosser, M. (2005).[1] The specific reactivity of halopyridines. Angewandte Chemie International Edition.
[Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 6-Bromo-5-chloropicolinic Acid in Bioactive Scaffold Design
Executive Summary & Strategic Value
6-Bromo-5-chloropicolinic acid (CAS: 214353-17-0) represents a "privileged scaffold" in medicinal and agrochemical chemistry due to its unique orthogonal reactivity profile . Unlike symmetric di-halo pyridines, this molecule offers three distinct points of diversification that can be sequentially activated based on electronic and steric principles:
C2-Carboxylic Acid: A handle for esterification (prodrug/pro-herbicide formation) or amide coupling (peptidomimetics).
C6-Bromine: Highly activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen.
C5-Chlorine: Sterically hindered and electronically less activated, allowing it to remain inert during C6 functionalization, yet available for subsequent forcing conditions (e.g., Buchwald-Hartwig amination).
This guide details the protocols for exploiting this regioselectivity to synthesize arylpicolinate herbicides (synthetic auxins analogous to Halauxifen) and metalloproteinase inhibitors .
Reactivity Logic & Mechanism
To successfully utilize this building block, researchers must understand the electronic bias of the pyridine ring.
The Alpha-Effect (C6 Position): The C6 position is
to the nitrogen. The electronegative nitrogen pulls electron density, making C6 highly electrophilic. Additionally, Bromine is a superior leaving group to Chlorine ( of HBr < HCl). Consequently, or oxidative addition occurs almost exclusively at C6 under mild conditions.
The Beta-Effect (C5 Position): The C5 position is
to the nitrogen and lacks the direct inductive activation. It requires high-energy catalytic systems (e.g., bulky phosphine ligands like XPhos or RuPhos) to react.
Visual 1: Orthogonal Reactivity Map
Figure 1: Decision tree illustrating the sequential functionalization logic. Note that C5 modification (dashed line) is typically performed only after C6 is secured.
Context: The free carboxylic acid can poison Palladium catalysts and interfere with base-mediated couplings. Converting to the methyl ester is the standard first step.
Reagents:
6-Bromo-5-chloropicolinic acid (1.0 equiv)
Thionyl chloride (
) (3.0 equiv)
Methanol (Solvent, anhydrous)
Procedure:
Setup: Charge a round-bottom flask with 6-Bromo-5-chloropicolinic acid and anhydrous Methanol (0.5 M concentration).
Addition: Cool to 0°C. Add
dropwise over 20 minutes. (Caution: Exothermic, gas evolution).
Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with saturated
(2x) and Brine (1x).
Isolation: Dry over
, filter, and concentrate.
Expected Yield: >95% (White/Off-white solid).
Checkpoint: Verify disappearance of the broad acid peak in
-NMR (~13 ppm) and appearance of methyl singlet (~3.9 ppm).
Context: This step introduces the aryl group common in auxin herbicides. The conditions are tuned to react the Bromine exclusively, leaving the Chlorine intact.
(3 mol%) - Selected for robustness and steric tolerance.
Base:
(2.5 equiv)
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
Degassing: Combine the ester, boronic acid, and base in the reaction vessel. Add solvents.[1][2] Sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
Catalysis: Add the Pd catalyst.[1][3] Seal the vessel.
Reaction: Heat to 80°C for 4–6 hours.
Note: Do not exceed 90°C to prevent oxidative addition into the C5-Chlorine bond.
Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with water.
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Data Summary: Reactivity Comparison
Position
Halogen
Electronic Environment
Reactivity (Suzuki)
Recommended Temp
C6
Bromine
-N (Highly Activated)
High
60–80°C
C5
Chlorine
-N (Deactivated)
Low
>110°C (requires specialized ligands)
Protocol C: Regioselective
with Amines
Context: For creating picolinamide derivatives or introducing amino-solubilizing groups at C6.
Reagents:
Methyl 6-bromo-5-chloropicolinate (1.0 equiv)
Primary/Secondary Amine (1.2 equiv)
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
)
Procedure:
Dissolve the substrate in DMF (0.2 M).
Add DIPEA and the amine.
Heat to 60°C.
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex. The electron-withdrawing carboxyl group at C2 stabilizes this intermediate, significantly accelerating the reaction at C6 compared to a simple bromopyridine.
Pour into ice water to precipitate the product (if solid) or extract with EtOAc.
Workflow Visualization
Visual 2: Suzuki Coupling Workflow
Figure 2: Step-by-step workflow for the regioselective Suzuki coupling, emphasizing the QC checkpoint to ensure C5-Cl integrity.
References
Dow AgroSciences LLC. (2014). Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates.[4] U.S. Patent 8,889,881. (Describes the industrial synthesis of Halauxifen-methyl precursors).
Rollet, F., et al. (2006).[5] "Reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids."[5] Photochemical & Photobiological Sciences, 5(7), 674-679.[5] (Mechanistic insight into the reactivity differences of C6 halogens).
Lutz, M. R., et al. (2012). "Regioselective Functionalization of 2,3-Dihalopyridines." Journal of Organic Chemistry. (General principles of pyridine halogen reactivity).
Technical Support Center: Optimization of 6-Bromo-5-chloropicolinic Acid Synthesis
Status: Operational Current Wait Time: < 1 min Operator: Senior Application Scientist Dr. Chen Topic: Yield Improvement & Troubleshooting for CAS 1206677-10-4 (and analogs) Introduction: The Synthetic Landscape Welcome t...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Current Wait Time: < 1 min
Operator: Senior Application Scientist Dr. Chen
Topic: Yield Improvement & Troubleshooting for CAS 1206677-10-4 (and analogs)
Introduction: The Synthetic Landscape
Welcome to the technical support hub for halogenated picolinic acids. The synthesis of 6-Bromo-5-chloropicolinic acid is a critical bottleneck in the development of next-generation arylpicolinate herbicides and metalloproteinase inhibitors.
Researchers typically encounter three main failure modes:
Regio-scrambling during metal-halogen exchange (Lithiation route).
Incomplete Oxidation/Stalling of the methyl precursor (Oxidation route).
Yield Loss during Workup due to the zwitterionic nature of the picolinic acid moiety.
Select your issue below to view the specific troubleshooting protocol.
Ticket #001: Low Yield in Lithiation-Carboxylation Route
User Issue: "I am using 2-bromo-3-chloropyridine as a starting material with LDA and CO2, but my yield is stuck at 40%, and I'm seeing regioisomers."
Diagnosis: The "Halogen Dance" Phenomenon
The lithiation of 2,3-dihalopyridines is kinetically controlled. While the C6 position (adjacent to Nitrogen) is the most acidic, the resulting lithiated species is thermodynamically unstable. If the temperature rises above -70°C , the lithium atom will migrate (Halogen Dance) to stabilize, or the species will undergo nucleophilic attack, leading to a mix of isomers.
Resolution Protocol: Cryogenic Stabilization
Reagents:
Substrate: 2-Bromo-3-chloropyridine
Base: LDA (Lithium Diisopropylamide) - Freshly prepared is superior to commercial.
Solvent: Anhydrous THF (Moisture < 50 ppm).
Step-by-Step Optimization:
The Temperature Lock: Cool the THF/Substrate mixture to -78°C strictly. Use an internal temperature probe. Do not rely on bath temperature.
Rapid Addition: Add LDA slowly enough to maintain Temp < -70°C, but fast enough to minimize the residence time of the lithiated species before quenching.
The "Reverse Quench" (Critical for Yield):
Standard method: Bubbling CO2 gas into the flask. (AVOID) . This causes local heating and concentration gradients.
Optimized method: Cannulate the lithiated mixture onto an excess of crushed Dry Ice (solid CO2) in THF. This ensures instant quenching and temperature maintenance.
Troubleshooting Logic Flow:
Figure 1: Decision tree for diagnosing yield loss in the lithiation-carboxylation of dihalopyridines.
Ticket #002: Stalled Permanganate Oxidation
User Issue: "I am oxidizing 6-bromo-5-chloro-2-picoline with KMnO4. The reaction starts well but stalls at 60% conversion, leaving unreacted starting material."
Diagnosis: MnO2 Encapsulation
As KMnO4 oxidizes the methyl group, it reduces to MnO2 (brown sludge). This precipitate coats the unreacted organic starting material, preventing further contact with the oxidant. Furthermore, as the reaction proceeds, the formation of the carboxylic acid lowers the pH, which can reduce the oxidizing power of permanganate.
Resolution Protocol: Phase Transfer & pH Swing
Optimized Workflow:
Parameter
Standard Protocol
Optimized Protocol
Reason
Solvent
Water/Pyridine
Water/t-Butanol + PTC
Pyridine is hard to remove. t-BuOH is easier. PTC (CTAB or TBAB) helps mix phases.
Oxidant
KMnO4 (All at once)
KMnO4 (Portion-wise)
Prevents runaway exotherm and MnO2 caking.
pH Control
Uncontrolled
Maintain pH 8-9
Permanganate is most active/stable in mild alkali. Acidic pH slows kinetics.
Stepwise Addition: Heat to 70°C. Add KMnO4 (total 3.5 eq) in 4 portions over 2 hours.
The "Kick": If reaction stalls (monitor by TLC/HPLC), adjust pH to ~9 using 10% Na2CO3. This solubilizes the forming acid (as carboxylate) and exposes unreacted oil.
Filtration: Filter the hot mixture through Celite to remove MnO2. Do not cool before filtering, or the product may precipitate in the MnO2 sludge.
Ticket #003: Product Loss During Isolation (The "Invisible" Product)
User Issue: "My reaction conversion is 100%, but after extraction, I recover almost nothing. The aqueous layer is acidic."
Diagnosis: Isoelectric Trapping
6-Bromo-5-chloropicolinic acid is an amphoteric molecule (zwitterion).
pH < 1: Protonated Pyridine Nitrogen (Cationic)
Water Soluble.
pH > 4: Carboxylate Anion (Anionic)
Water Soluble.
pH ~ 2.0 (Isoelectric Point): Neutral Zwitterion
Precipitates .
If you extract at pH 1 (strong acid workup) or pH 7, the product remains in the water.
Resolution Protocol: The Isoelectric Precipitation
Concentration: Remove organic co-solvents (THF or t-BuOH) under vacuum first.
Cooling: Cool the aqueous residue to 0-5°C.
Titration: Slowly add 2M HCl (or 2M NaOH if coming from acid) while monitoring with a calibrated pH meter.
Target: Stop exactly at pH 2.0 - 2.2 .
Aging: Stir at 0°C for 30 minutes. The white solid will crystallize.
Filtration: Filter and wash with ice-cold water (minimal volume). Do not wash with organic solvents like ethanol, as the product is soluble.
Solubility Profile Visualization:
Figure 2: Solubility behavior of 6-bromo-5-chloropicolinic acid relative to pH.
Summary of Key Specifications
Property
Value
Notes
CAS
1206677-10-4
Molecular Weight
236.45 g/mol
pKa (Acid)
~2.0
Stronger acid than benzoic acid due to N-ring e- withdrawal.
Storage
2-8°C, Inert Gas
Sensitive to decarboxylation at high temps (>150°C).
References
Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines. Chemistry - A European Journal, 2022.[1] (Describes the "Halogen Dance" mechanism and temperature control for 2,3-dihalopyridines).
Unusual C-6 Lithiation of 2-Chloropyridine. ResearchGate, 2025. (Validation of C6-directed lithiation in 2-halopyridines).
Synthesis method of 3-chloro-5-bromo-2-pyridinecarboxylic acid. Google Patents, CN105753780A. (Provides industrial context for oxidizing methyl-substituted halopyridines).
6-Bromo-3-chloropicolinic acid Properties. ChemicalBook. (Physical properties and pKa data for isomeric comparison).
Electronic Nature: Highly electron-deficient pyridine ring due to the cumulative withdrawing effects of the carboxylic acid (C2), Chlorine (C5), and Bromine (C6).[1]
C5-Chlorine: Relatively stable but prone to halogen exchange under forcing acidic conditions.[1]
This guide addresses the three most common failure modes reported by users: Yield Loss via Decarboxylation , Halogen Scrambling (Finkelstein-type) , and Hydrolysis-Induced Defunctionalization .[1]
User Query: "I am observing a significant loss of product during the final acidification step. My LC-MS shows a large peak corresponding to [M-44].[1] What is happening?"
Diagnosis: You are experiencing thermal or acid-catalyzed decarboxylation.[1] Picolinic acids are zwitterionic in nature; the electron-withdrawing halogens at C5 and C6 destabilize the ground state but stabilize the transition state for
loss, particularly if copper catalysts (from upstream Sandmeyer steps) are present.
The Mechanism:
The reaction proceeds via a ylide-like intermediate. The protonated nitrogen (pyridinium) pulls electron density, weakening the
Caption: Thermal decarboxylation pathway facilitated by pyridinium formation.[1]
Corrective Protocol:
Temperature Control: Never exceed 60°C during the hydrolysis of the ester/nitrile precursor.
pH Management: Avoid "isoelectric trapping." Picolinic acids are most stable as salts (pH > 10) or fully protonated species (pH < 1).[1] The danger zone is pH 2–4 (isoelectric point) at elevated temperatures.[1]
Metal Scavenging: If your synthesis involved a Sandmeyer reaction (using CuBr/CuCl), you must remove residual copper before heating.[1] Copper coordinates to the nitrogen and carboxylate, lowering the activation energy for decarboxylation [1]. Use EDTA or Thiol-silica scavengers before the final hydrolysis.[1]
User Query: "My product contains ~5-10% of a dichloro- impurity and trace dibromo- species. I used HCl for the final precipitation. Is this a separation issue?"
Diagnosis: This is likely Halogen Exchange , not a separation issue. In highly acidic media (like 37% HCl) at elevated temperatures, the chloride ion (
) is nucleophilic enough to displace the bromine at C6 (or vice versa), especially in electron-poor pyridines.[1]
The Mechanism:
This is an acid-catalyzed Nucleophilic Aromatic Substitution (
).[1] The protonation of the ring nitrogen activates the C6 position for attack by the chloride counter-ion.
Impurity Profile Data:
Impurity Name
Structure
Origin
Relative Retention (HPLC)
Target
6-Br, 5-Cl
Product
1.00
Impurity A
5,6-Dichloro
HCl workup (Cl displaces Br)
0.92
Impurity B
5,6-Dibromo
HBr workup (Br displaces Cl)
1.15
Impurity C
6-Hydroxy-5-chloro
Hydrolysis (OH displaces Br)
0.65
Corrective Protocol:
Switch Acids: Do not use HCl for acidification if you need to preserve a specific Br/Cl pattern. Use Sulfuric Acid (
) or Phosphoric Acid () .[1] Sulfate and phosphate anions are non-nucleophilic and will not displace the halogens.
Cold Acidification: Perform the pH adjustment at 0–5°C. The activation energy for halogen exchange is significantly higher than for protonation.
Avoid "Over-cooking": Do not reflux the picolinate salt in acid. Precipitate and filter immediately.
Troubleshooting Module:
Hydrolysis (The "Hydroxy" Impurity)
User Query: "I am hydrolyzing 6-bromo-5-chloro-2-cyanopyridine with NaOH. The reaction stalls, and I see a polar impurity forming."
Diagnosis: You are competing between nitrile hydrolysis (desired) and displacement of the C6-Bromine by hydroxide (undesired). The C6 position is activated by the ring nitrogen and the electron-withdrawing nitrile/acid group.
Caption: Competition between nitrile hydrolysis and halide displacement by hydroxide.
Corrective Protocol:
Stepwise Hydrolysis: Instead of boiling in NaOH, use Basic Hydrogen Peroxide (
) . The hydroperoxide anion () is a super-nucleophile for nitriles (converting them to amides) but is less basic than , reducing the risk of on the ring halogens [2].[1]
Acid Hydrolysis Alternative: If base sensitivity is too high, switch to acid hydrolysis (
).[1] While slower, it completely suppresses the formation of the 6-hydroxy impurity because water is a poor nucleophile compared to hydroxide.
FAQ: Synthesis & Handling
Q: Can I synthesize this via direct halogenation of picolinic acid?A:Not recommended. Direct electrophilic halogenation of picolinic acid is extremely difficult because the ring is deactivated by the carboxyl group and the nitrogen. You will require forcing conditions (Oleum/High Temp) which favor decarboxylation.[1] It is far superior to halogenate a precursor like 2-amino-3-chloropyridine and then install the nitrile/acid group, or use the "Halex" (Halogen Exchange) method on tetrachloropicolinic acid derivatives [3].[1]
Q: How do I store the final solid?A: Store at 2-8°C under Argon. Picolinic acids can slowly decarboxylate over months at room temperature if traces of moisture or metal ions are present.
Q: Why does the color change from white to yellow/brown?A: This indicates the formation of the 6-hydroxy impurity (which can tautomerize to a pyridone) or oxidation of trace bromide to free bromine (
). Recrystallize from Toluene/Heptane to remove these colored impurities.
References
Goossen, L. J., et al. "Copper-catalyzed protodecarboxylation of aromatic carboxylic acids." Science, vol. 313, no. 5787, 2006, pp. 662-664.[1] Link[1]
Katritzky, A. R., et al. "Hydrolysis of Nitriles." Comprehensive Organic Functional Group Transformations, Pergamon, 1995. (General reference for
hydrolysis selectivity).
Fiedler, P., et al. "Process for the preparation of 3,6-dichloropicolinic acid." U.S. Patent 4,656,283, 1987. (Describes analogous halogen exchange and hydrolysis issues in herbicide synthesis). Link
Spivey, A. C., et al. "Nucleophilic aromatic substitution of pyridines." Science of Synthesis, 2005. (Mechanistic grounding for C6 displacement).
(Note: While specific patents for 6-bromo-5-chloropicolinic acid are proprietary, the chemistry described above is extrapolated from the well-documented behavior of Clopyralid and Picloram intermediates.)
Welcome to the technical support hub for 6-Bromo-5-chloropicolinic acid . This molecule presents unique chromatographic challenges due to its zwitterionic potential , metal-chelating ability (characteristic of the picolinic acid motif), and the presence of halogenated regioisomers common in synthesis.
This guide moves beyond generic protocols to address the specific physicochemical behavior of halogenated pyridine carboxylic acids.
Module 1: Critical Method Parameters (The "Why")
Before attempting purification, you must understand the two primary failure modes for this specific molecule.
Carboxylic Acid: Highly acidic due to the electron-withdrawing halogens (Cl, Br). The pKa is likely suppressed to ~2.0–2.5 (compared to ~5.4 for unsubstituted picolinic acid).
The Consequence: If your mobile phase pH is > 2.5, the molecule ionizes (COO⁻). Ionized species do not retain well on standard C18 Reverse Phase (RP) columns and will elute in the void volume (t0).
The Fix: You must buffer your mobile phase to pH ≤ 2.0 to keep the molecule neutral (COOH form) for retention.
The Chelation Effect
Unlike nicotinic (3-COOH) or isonicotinic (4-COOH) acids, picolinic acid (2-COOH) has the nitrogen and carboxylic acid in a 1,2-position. This forms a perfect "bite" for chelating trace metals (Fe, Al) present in stainless steel frits or lower-quality silica.
The Consequence: Severe peak tailing or complete loss of mass.
The Fix: Use "High Purity" (Type B) silica columns, PEEK-lined hardware, or add a sacrificial chelator (e.g., EDTA) if tailing persists.
Module 2: Analytical Method (QC & Process Monitoring)
Use this method to assess purity and identify isomers before scale-up.
Standard Operating Procedure (SOP-ANA-001)
Parameter
Specification
Reasoning
Column
C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 2.7 µm
Core-shell particles provide higher resolution for closely eluting halogenated isomers.
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
TFA (pH ~2) suppresses ionization of the carboxylic acid and masks silanols to reduce tailing.
Mobile Phase B
Acetonitrile (ACN) + 0.1% TFA
ACN is preferred over Methanol for lower backpressure and sharper peaks for halogenated aromatics.
Gradient
5% B to 95% B over 10 min
Steep gradient prevents broadening of the late-eluting hydrophobic impurities.
Flow Rate
0.4 - 0.6 mL/min
Optimized for 2.1 mm ID columns.
Detection
UV @ 270 nm and 230 nm
Halogenated pyridines have strong absorbance in this range.
Sample Diluent
50:50 Water:ACN (or DMSO if solubility is poor)
Match the initial mobile phase strength to prevent peak distortion.
Module 3: Purification Protocols (Scale-Up)
Workflow Visualization
Figure 1: Decision matrix for purification strategy based on crude purity.
Note: Do not use bare silica (Normal Phase) unless absolutely necessary. Picolinic acids streak aggressively on Normal Phase due to interactions with silanols [1].
Solid Load (Critical): Dissolve crude in minimal MeOH/DCM, adsorb onto C18 functionalized silica or Celite, and dry. Load this "cap" onto the main column. Liquid injection often leads to "breakthrough" due to solubility mismatches.
Gradient:
Hold 0% B for 2 CV (Column Volumes) to elute salts/very polar byproducts.
Ramp 0-50% B over 15 CV.
The product typically elutes between 20-35% B depending on the specific column chemistry.
Protocol B: Acid/Base Extraction (The "Chemical Filter")
Perform this BEFORE chromatography to save time and silica.
Dissolve crude solid in 1M NaOH (pH > 10). The acid converts to the sodium salt (highly water-soluble).
Wash the aqueous layer 2x with Ethyl Acetate .
Result: Unreacted neutral starting materials (e.g., halogenated pyridines without the COOH) move into the organic layer.
Acidify the aqueous layer carefully with 6M HCl to pH ~1-2.
The 6-Bromo-5-chloropicolinic acid should precipitate. Filter or extract with Ethyl Acetate.
Module 4: Troubleshooting & FAQs
Q1: My peak is tailing severely (Asymmetry > 1.5). Why?
Diagnosis: This is likely "Silanol Activity" or "Metal Chelation."
The Fix:
Switch Modifier: If using Formic Acid, switch to Trifluoroacetic Acid (TFA) (0.1%). TFA is a stronger ion-pairing agent and masks silanols better.
Add Buffer: Use 20mM Ammonium Formate (pH 3.0) instead of just acid. Ionic strength helps minimize secondary interactions.
Chelation Check: If using an older HPLC system, add 0.1 mM EDTA to Mobile Phase A to scavenge metals that might bind to the picolinic acid moiety [2].
Q2: I see a "Ghost Peak" or double peaks for the same compound.
Diagnosis: Atropisomerism or pH mismatch.
The Fix:
Ensure sample diluent pH matches the mobile phase. Injecting a neutral pH sample into an acidic stream can cause momentary precipitation or partial ionization, leading to split peaks.
Action: Add 1-2 drops of the mobile phase acid (TFA/Formic) directly to your sample vial.
Q3: I cannot separate the 6-bromo-5-chloro isomer from the 5-bromo-6-chloro isomer.
Diagnosis: Regioisomers often have identical hydrophobicity on standard C18.
The Fix: Change the Selectivity Mechanism .
Phenyl-Hexyl Columns: These utilize pi-pi interactions. The electron distribution differences between the 5-chloro and 6-chloro positions on the pyridine ring will interact differently with the phenyl stationary phase [3].
Pentane-fluoro-phenyl (PFP) Columns: Excellent for halogenated aromatics.
Graphviz Logic for Column Selection:
Figure 2: Column switching strategy for difficult isomer separations.
Q4: The compound is crashing out on the column (High Backpressure).
Diagnosis: Solubility limit in water.
The Fix:
Halogenated picolinic acids have low water solubility at acidic pH.
Do not start at 0% B if your concentration is high. Start the gradient at 10% B to ensure the organic modifier keeps the compound in solution.
Use Solid Load (as described in Protocol A) for preparative runs.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-Bromo-5-chloropicolinic acid before handling, as halogenated pyridines can be skin irritants and sensitizers.
Technical Support Center: 6-Bromo-5-chloropicolinic Acid (CAS 959958-25-9)
[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Purification Protocols Diagnostic Triage: Identify Your Impurity Before initiating purification, you must c...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Impurity Profiling & Purification Protocols
Diagnostic Triage: Identify Your Impurity
Before initiating purification, you must characterize the contaminant. In the synthesis of halogenated picolinic acids, impurities generally fall into three distinct classes based on their origin and physicochemical properties.
Impurity Classification Table
Impurity Class
Likely Identity
Origin
Diagnostic Signal (LC-MS/NMR)
Class A: Neutrals
2-Bromo-3-chloropyridine
Decarboxylation (Thermal stress during workup)
LC-MS: Mass = [M-44] (Loss of CO₂).[1] NMR: Loss of COOH proton; shift in ring protons.[1]
Class B: Regioisomers
3-Bromo-5-chloropicolinic acid
Non-selective Halogenation (Poor directing group control)
LC-MS: Same Mass [M+H].[1] NMR: Different coupling constants (-values) on the pyridine ring.
Class C: Hydrolysis
6-Hydroxy-5-chloropicolinic acid
Nucleophilic Attack (Over-exposure to strong base/heat)
LC-MS: Mass = [M-Br+OH].[1] Polarity: Elutes much earlier on Reverse Phase HPLC.
Troubleshooting Guides & Protocols
Issue #1: "I have a significant neutral impurity (Class A) that co-elutes."
The Cause: Picolinic acids are prone to thermal decarboxylation, especially when electron-withdrawing halogens are present.[1] If you heated your reaction mixture >100°C or distilled solvents aggressively, you likely generated the neutral pyridine species.
The Solution: pH-Swing Extraction
Because the impurity lacks the acidic carboxylic acid moiety, we can exploit the acidity difference (
differential) to separate them without chromatography.
Workflow Diagram: Acid-Base Remediation
Figure 1: Logical flow for removing non-acidic decarboxylated impurities via base extraction.
Protocol Steps:
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc).
Base Wash: Extract 2x with saturated Sodium Bicarbonate (
).
Why? The picolinic acid (
due to halogen induction) will deprotonate and move to the water layer. The neutral impurity remains in the organic layer.
Separation: Discard the organic layer (contains Class A impurities).[1]
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH < 2.
Critical: Halogenated picolinic acids precipitate efficiently at low pH.[1]
Recovery: Filter the precipitate or back-extract with EtOAc.[1]
Issue #2: "My product contains regioisomers (Class B) that resist extraction."
The Cause: Isomers (e.g., 3-bromo vs. 6-bromo) have identical
values and polarities, making extraction useless.[1]
The Solution: Selective Recrystallization
Halogen positioning affects crystal lattice energy.[1] 6-substituted picolinic acids often have distinct solubility profiles compared to 3- or 4-substituted isomers due to the steric hindrance near the nitrogen/carboxylic acid binding pocket.[1]
Recommended Solvent Systems:
Based on solubility data for analogous halogenated pyridine carboxylic acids (e.g., 5-bromonicotinic acid protocols):
Isopropyl Alcohol (IPA):
Method: Dissolve in boiling IPA. Cool slowly to room temperature, then to 4°C.
Selectivity: Often favors the linear packing of the 5,6-disubstituted pattern over the kinked 3,6-isomers.[1]
Toluene/Ethyl Acetate (9:1):
Method: Slurry at reflux and cool.
Why? Toluene is excellent for rejecting more polar impurities and "oily" residues.[1]
Step-by-Step Recrystallization Protocol:
Place 10g of crude solid in a flask.
Add Isopropyl Alcohol (IPA) (approx. 7-10 mL per gram of solid).
Heat to reflux (82°C) until fully dissolved.
Note: If insolubles remain after 15 mins, filter hot (remove inorganic salts).
Remove from heat and wrap the flask in foil (allow slow cooling).
Once at room temperature, chill in an ice bath for 2 hours.
Filter and wash with cold IPA.
Frequently Asked Questions (FAQ)
Q: Why is my yield low after the acid-base workup?A: You likely did not acidify the aqueous layer enough.[1] Halogenated picolinic acids are stronger acids than non-halogenated ones (inductive effect).[1] You must reach pH 1-2 to fully protonate the species (
) and force precipitation.[1] If the pH is 4-5, a significant portion remains soluble as the salt.[1]
Q: I see a peak at [M-Br+OH] in my LCMS. What happened?A: This is Hydrolysis (Class C) . You likely used strong hydroxide (NaOH/KOH) at high temperatures during synthesis or workup.[1] The C6-position (ortho to Nitrogen) is activated for Nucleophilic Aromatic Substitution (
Relevance: Validates the use of Isopropyl Alcohol (IPA) recrystallization and pH-swing extraction (NaOH dissolution -> HCl precipitation) for bromo-pyridine carboxylic acids.
Technical Support Center: 6-Bromo-5-chloropicolinic Acid Architectures
The following technical support guide is structured as a dynamic Knowledge Base (KB) for researchers working with 6-Bromo-5-chloropicolinic acid (CAS: 29241-62-1 and related salts/esters). This guide prioritizes thermody...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is structured as a dynamic Knowledge Base (KB) for researchers working with 6-Bromo-5-chloropicolinic acid (CAS: 29241-62-1 and related salts/esters).
This guide prioritizes thermodynamic vs. kinetic control , addressing the three most common failure modes: Halogen Dance rearrangements, Regioselectivity loss during
, and Decarboxylation.
Current Status: 🟢 Operational | Topic: Thermal & Kinetic Control
Support Tier: Level 3 (Senior Application Scientist)[1]
Position 2 (-COOH): Electron-withdrawing, prone to thermal decarboxylation.[1]
Position 6 (-Br): Highly activated for Nucleophilic Aromatic Substitution (
) due to the adjacent ring nitrogen (inductive effect ).[1]
Position 5 (-Cl): Sterically hindered and electronically less active than C6.[1]
The Thermal Paradox: This molecule requires heat to drive substitution at the sterically crowded C5 position but demands cryogenic conditions to prevent halogen scrambling (Halogen Dance) or decarboxylation.
📂 Ticket #1: The "Halogen Dance" Phenomenon
User Report: "I attempted a lithium-halogen exchange at -40°C to functionalize the C6 position. NMR shows a mixture of isomers (3-bromo, 4-bromo species) and starting material recovery is low."[1]
🩺 Diagnosis: Thermodynamic Equilibration
You have triggered a Halogen Dance (Base-Catalyzed Halogen Migration) .[1]
In poly-halogenated pyridines, a lithiated intermediate is not static.[1][2] If the temperature is high enough (>-60°C) to overcome the activation energy barrier, the lithium and the halogen will "dance" (migrate) to reach the most thermodynamically stable position—typically where the carbanion is stabilized by adjacent directing groups (like the carboxylate or ring nitrogen).
🛠️ Resolution Protocol
Strict Kinetic Control is required.
Temperature Gate: You must operate at -78°C (acetone/dry ice) or lower.[1] Do not allow the reaction to warm above -70°C until the electrophile is fully quenched.
Solvent Choice: Use THF (non-polar solvents like hexane aggregate organolithiums, slowing the reaction and allowing time for rearrangement).
Quenching: Pre-cool your electrophile. Adding a warm electrophile to a -78°C mixture creates localized "hot spots" where the dance can occur instantly.[1]
📉 Mechanism Visualization (Graphviz)
The diagram below illustrates how temperature dictates the pathway between the desired Kinetic Product and the scrambled Thermodynamic Product.
Caption: Kinetic vs. Thermodynamic pathways. Warming the lithiated intermediate triggers the irreversible Halogen Dance.
📂 Ticket #2: Regioselectivity in
Reactions
User Report: "We are trying to displace the Bromine at C6 with an amine. We are seeing significant displacement of the Chlorine at C5 as well, leading to inseparable mixtures."
🩺 Diagnosis: Thermal Overdrive
While C6-Br is the preferred leaving group due to the
-nitrogen activation, high temperatures negate this selectivity.[1] At elevated temperatures (>100°C), the activation energy for attacking C5-Cl is surpassed, eroding regioselectivity.
🛠️ Resolution Protocol
Use a Step-Wise Thermal Ramp to find the "Goldilocks Zone."
Parameter
Recommended Setting
Rationale
Solvent
DMSO or NMP
Polar aprotic solvents stabilize the Meisenheimer complex, allowing the reaction to proceed at lower temperatures.[1]
Base
DIPEA or
Avoid strong alkoxides which may attack the ring or cause transesterification.
Temp Start
25°C - 40°C
C6-Br is highly activated.[1] Many amines react at RT.
Temp Max
80°C
Do not exceed 80°C unless C6 conversion is stalled. Above this, C5-Cl displacement begins.[1]
Pro-Tip: If C6-Br displacement is sluggish, add a catalyst (CuI or Pd) rather than increasing heat.[1] This maintains regioselectivity while boosting rate.
📂 Ticket #3: Decarboxylation Risks
User Report: "After acidic hydrolysis of the ester, our mass spec shows a peak at [M-44]. We are losing the carboxylic acid."
🩺 Diagnosis: Thermal Instability of 2-Picolinic Acids
Picolinic acids (pyridine-2-carboxylic acids) are notoriously unstable.[1] The proximity of the ring nitrogen facilitates a zwitterionic intermediate that releases
, especially in acidic media or high-boiling solvents.
🛠️ Resolution Protocol
Avoid Acidic Reflux: Never reflux 6-bromo-5-chloropicolinic acid in strong aqueous acid (HCl/H2SO4) above 100°C for extended periods.
Basic Hydrolysis Preferred: Saponify esters using LiOH in THF/Water at ambient temperature. The carboxylate salt is significantly more thermally stable than the free acid.
Workup Caution: When acidifying to precipitate the product, keep the temperature <10°C . The free acid is most vulnerable to decarboxylation immediately upon protonation if the solution is hot.
📉 Stability Workflow (Graphviz)
Caption: The danger zone for decarboxylation is the thermal handling of the free acid form.[3]
📚 References
Schnürch, M., et al. (2007).[4] "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.[4] Link
Foundational text on the mechanism and thermodynamic drivers of halogen migration in pyridines.
Epp, J. B., et al. (2016).[5] "The Discovery of Arylex™ Active and Rinskor™ Active: Two Novel Auxin Herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371.[3] Link[1]
Details the synthetic routes and structure-activity relationships of 6-arylpicolinates.
Schlosser, M. (2005). "The 'Halogen Dance'—A Dance with the Devil?" Angewandte Chemie International Edition, 44(3), 376-393.
Authoritative source on the kinetic vs. thermodynamic control of organolithium species.
Spitzner, D. (2001). "Pyridine-2-carboxylic Acid (Picolinic Acid) and Derivatives." Science of Synthesis, 15, 11-200.
General reference for the thermal instability and decarboxylation mechanisms of picolinic acids.
Technical Support Center: Catalyst Selection for 6-Bromo-5-chloropicolinic Acid
Current Status: Operational Role: Senior Application Scientist Topic: Catalytic Optimization for Halogenated Picolinic Acid Synthesis Executive Summary: The Catalytic Architecture The synthesis of 6-Bromo-5-chloropicolin...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Role: Senior Application Scientist
Topic: Catalytic Optimization for Halogenated Picolinic Acid Synthesis
Executive Summary: The Catalytic Architecture
The synthesis of 6-Bromo-5-chloropicolinic acid (a critical pharmacophore and herbicide intermediate) hinges on two distinct catalytic events. Success depends not merely on "adding a catalyst" but on managing the Oxidation State of transition metals during the conversion of the methyl group to the carboxylic acid.
Our recommended synthetic route follows the "Halogenation First, Oxidation Second" principle to avoid decarboxylation of the sensitive picolinic acid moiety.
The Critical Pathway[1]
Precursor Assembly: Regioselective halogenation of 2-picoline (2-methylpyridine).
Catalytic Oxidation: Conversion of 6-bromo-5-chloro-2-picoline to the target acid using a Co/Mn/Br biomimetic system.
Catalyst Selection Matrix
Use this table to select the correct catalytic system based on your current intermediate.
Reaction Step
Recommended Catalyst System
Mechanism
Key Advantage
Common Failure Mode
A. Chlorination (C5 functionalization)
FeCl₃ (anhydrous) + I₂ (promoter)
Electrophilic Aromatic Substitution (Lewis Acid)
High regioselectivity for C5 over C3 in activated pyridines.
Moisture deactivation of Lewis Acid; formation of "gummy" complexes.
B. Oxidation (Methyl COOH)
Co(OAc)₂ / Mn(OAc)₂ + NaBr
Radical Chain Oxidation (Amoco/Mid-Century Type)
High atom economy; uses molecular O₂; avoids stoichiometric KMnO₄ waste.
"Catalyst Death" : Mn species precipitating as MnO₂ before reaction completion.
C. Alternative Oxidation
V₂O₅ / TiO₂ (Vapor Phase)
Heterogeneous Contact Oxidation
Continuous processing capability.
High temperatures (>300°C) often cause debromination or ring degradation.
Deep Dive: The Co/Mn/Br Oxidation System
The most frequent support tickets we receive concern the oxidation step. The conversion of the methyl group on the electron-deficient pyridine ring is sluggish compared to toluene. You must use a Co-Mn-Br system (modified Amoco process).
The Mechanism
The reaction proceeds via a free-radical chain mechanism.
Initiation: The Bromide promoter generates bromine radicals.[1]
Propagation: Co(III) abstracts a hydrogen from the methyl group.
Synergy: Mn(III) acts as a potent oxidant but is regenerated by Co(III), maintaining the cycle.
Diagnostic: Reading the "Color"
The color of your reaction mixture is a real-time sensor of catalyst health.
Deep Purple/Dark Brown: Active System (Mn³⁺/Co³⁺ are present). Good.
Light Pink/Pale: Catalyst "Crash" (Reduction to Mn²⁺/Co²⁺ without regeneration). Reaction Stalled.
Black Precipitate: Over-oxidation (Formation of MnO₂). Run Failed.
Troubleshooting Guide (FAQ)
Module A: Oxidation Issues
Q: My reaction stalls at the aldehyde intermediate (6-bromo-5-chloropicolinaldehyde). Why?A: This is "Oxygen Starvation" or "Water Poisoning."
Water Management: As the reaction produces water, it solvates the catalyst, deactivating the bromide radical transfer. Solution: Add acetic anhydride to scavenge excess water or increase temperature to boil it off (if using high-pressure reactors).
Pressure: Pyridines are resistant to oxidation. Ensure O₂ partial pressure is >15 bar (200-300 psi).
Q: I am seeing significant decarboxylation (loss of CO₂ to form 2-bromo-3-chloropyridine).A: Your temperature is too high relative to the substrate concentration.
Fix: Lower temperature to 150°C.
Fix: Do not let the reaction run "dry." Ensure the picolinic acid product remains solvated in Acetic Acid.
Module B: Halogenation Issues
Q: During precursor synthesis, I get a mixture of 3-chloro and 5-chloro isomers.A: This is a directing group issue.
If you chlorinate 6-bromo-2-picoline directly with reactive Cl₂, you get poor selectivity.
Protocol Adjustment: Use N-Chlorosuccinimide (NCS) with a catalytic amount of H₂SO₄ or Pd(OAc)₂ for higher regiocontrol, or ensure the starting material is blocked at the 6-position (which it is, by Bromine) to force substitution to the 3 or 5 position. Sterics usually favor the 5-position if the 6-position is occupied by a large Bromine atom.
Visualized Workflow
Figure 1: Reaction Pathway & Catalyst Logic
The following diagram illustrates the critical decision points and catalytic cycles.
Caption: Synthetic pathway highlighting the two critical catalytic checkpoints and potential divergence into failure modes.
Charge: Load the autoclave (Hastelloy or Titanium lined) with solvent, substrate, and catalysts.
Pressurize: Purge with N₂, then pressurize to 20 bar (approx 300 psi) with Air (or lean O₂).
Ramp: Heat to 150°C . Agitation must be high (>800 RPM) to overcome gas-liquid mass transfer limitations.
Monitor: The reaction is exothermic. An induction period of 15-30 minutes is common, followed by O₂ uptake.
Completion: Reaction is complete when O₂ uptake ceases.
Workup: Cool to 80°C. Vent. The product often crystallizes directly from the acetic acid upon cooling. Filter and wash with water to remove metal salts.
Safety Note: Bromide-catalyzed oxidations are highly corrosive to stainless steel (SS316). Use Titanium or Hastelloy reactors.
References
Dow AgroSciences LLC. (2010). Process for the preparation of 6-(aryl)-4-aminopicolinates.[2] WO2010144380A1. (Describes picolinic acid synthesis and precursors). Link
Partenheimer, W. (1995). Methodology and scope of metal/bromide autoxidation of hydrocarbons. Catalysis Today, 23(2), 69-158. (The authoritative text on Co/Mn/Br systems). Link
Boreskov Institute of Catalysis. (2012).[3] Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid. (Comparative data on picoline oxidation catalysts). Link
American Elements. (n.d.). Methyl 3-bromo-6-chloropicolinate Product Data. (Physical properties of the ester derivative). Link
Dow Chemical Company. (1967). Picolinic acid compounds.[2][4][5][6][7] US3317549A.[5] (Foundational patent for halogenated picolinic acid herbicides). Link
Technical Support Center: 6-Bromo-5-Chloropicolinic Acid Synthesis
The following guide is designed as a Tier-3 Technical Support resource for process chemists and R&D scientists working on the synthesis of 6-Bromo-5-chloropicolinic acid (CAS: 1060811-25-7 / 1206677-10-4) . It assumes th...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a Tier-3 Technical Support resource for process chemists and R&D scientists working on the synthesis of 6-Bromo-5-chloropicolinic acid (CAS: 1060811-25-7 / 1206677-10-4) .
It assumes the user is utilizing the Electrophilic Chlorination of 6-Bromopicolinic Acid pathway, as this is the most common route requiring technical intervention regarding regioselectivity and byproduct management.
Before adjusting parameters, identify your specific impurity profile using the logic tree below. This diagram correlates HPLC retention times (RRT) and mass spec data to specific mechanistic failures.
Figure 1: Diagnostic logic for impurity identification based on Relative Retention Time (RRT) and Mass Shift.
In the chlorination of 6-bromopicolinic acid, the interplay between the directing effects of the Bromine (C6) and the Carboxylic Acid (C2) creates a "Push-Pull" system on the pyridine ring.
Component
Structure
RRT (Typical)
Formation Mechanism
Target
6-Bromo-5-chloropicolinic acid
1.00
Electrophilic substitution at C5 (Sterically favored)
Issue 1: "I am seeing high levels (>5%) of the 3-chloro regioisomer."
The Mechanism:
The 6-bromo substituent is ortho/para directing, activating positions C5 and C3. The 2-COOH group is meta directing, also pointing to C4 and C6 (blocked). However, the inductive withdrawal of the Nitrogen atom deactivates the ring generally.
C5 Position: Sterically accessible and activated by the ortho-Br.[1]
C3 Position: Activated by para-Br, but sterically crowded by the adjacent COOH and Nitrogen lone pair repulsion.
Corrective Action:
Solvent Switch: If using non-polar solvents (DCM, Chlorobenzene), switch to DMF or DMAc .[1] Polar aprotic solvents solvate the carboxylic acid proton, increasing the effective steric bulk of the C2-position, thereby shielding C3 and forcing chlorination to C5 [1].
Temperature Modulation: Lower the reaction temperature to 40–50°C. Higher temperatures provide enough energy to overcome the activation barrier for the sterically hindered C3-substitution.[1]
Issue 2: "My yield is dropping, and I see gas evolution."
The Mechanism:
You are witnessing Decarboxylation (Loss of CO₂). Picolinic acids are uniquely prone to this via the Hammick Mechanism , which involves the formation of a zwitterionic intermediate where the proton transfers to the pyridine nitrogen [2]. This reaction is accelerated by:
Strongly acidic conditions (stabilizes the protonated pyridine).[1]
Corrective Action:
pH Control: Avoid running the reaction in neat strong acid (e.g., H₂SO₄) if possible. If using Cl₂ gas, ensure the HCl byproduct is vented efficiently or neutralized.
Thermal Limit: Do not exceed 80°C during the workup. If recrystallizing, avoid prolonged boiling.[1]
Esterification Strategy: If decarboxylation persists, convert the starting material to Methyl 6-bromopicolinate before chlorination. The ester cannot zwitterionize and is immune to Hammick decarboxylation.[1] Hydrolyze back to the acid after chlorination [3].
Issue 3: "Reaction stalls at 80% conversion."
The Mechanism:
The introduction of the Chlorine atom (C5) further deactivates the already electron-poor pyridine ring, making the final 20% conversion kinetically sluggish. Pushing the reaction harder (more Cl₂, heat) often leads to Impurity C (3,5-dichloro) rather than completing the conversion.
Corrective Action:
Catalysis: Add 0.5 mol% FeCl₃ or I₂ as a Lewis acid catalyst to activate the chlorinating agent (NCS or Cl₂).[1]
Stop & Purify: It is often more economical to stop at 90% conversion and remove the starting material via pH-controlled precipitation (pK_a difference) than to force the reaction and generate inseparable dichloro impurities.[1]
Validated Protocol: Chlorination via NCS
This protocol minimizes the 3-chloro isomer and decarboxylation risks.
Catalyst: Palladium(II) Acetate (0.05 eq) - Optional, promotes regioselectivity in some substrates [4].[1]
Step-by-Step:
Charge 6-bromopicolinic acid and DMF into the reactor. Stir until dissolved.
Add NCS portion-wise over 1 hour, maintaining internal temperature < 45°C .
Why: Exotherm control prevents thermal decarboxylation.[1]
Heat to 60°C and hold for 4–6 hours. Monitor by HPLC.
Quench: Pour mixture into ice water (10 vol).
Workup: The product should precipitate. If not, adjust pH to ~3.0 with dilute HCl.[1]
Note: Do not go to pH < 1.0 to avoid solubilizing the pyridine salt.[1]
Filtration: Filter the solid and wash with cold water.[1]
Mechanistic Pathway (Visualized)
The following diagram illustrates the competition between the desired C5-chlorination and the parasitic pathways (C3-chlorination and Decarboxylation).
Figure 2: Reaction pathway showing the kinetic competition between C5 and C3 substitution and subsequent thermal degradation.
References
Katritzky, A. R., et al. (1984).[1] Regioselectivity in the Halogenation of 2-Hydroxypyridines and Picolinic Acids. Journal of Organic Chemistry, 49(25), 4784-4786.[1]
Dunn, G. E., et al. (1972).[1][2] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[1][2] Link[1][2]
Werner, J., et al. (2001).[1] Process for the Preparation of 6-Halo-2-pyridinecarboxylic Acids. World Intellectual Property Organization, WO2001051468.[1] Link[1]
Wang, W., et al. (2014).[1] Synthesis of 6-bromo-4-iodoquinoline and related pyridine derivatives. Atlantis Press.[1] Link
PubChem. (2025).[1] 6-Bromo-4-chloropicolinic acid (Analogous Chemistry Data). National Library of Medicine.[1] Link[1]
Technical Support Center: Reaction Monitoring for 6-Bromo-5-chloropicolinic acid
Welcome to the technical support center for 6-Bromo-5-chloropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical troubleshooting ad...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 6-Bromo-5-chloropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical troubleshooting advice for monitoring chemical reactions involving this key intermediate. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your syntheses are both successful and well-understood.
Part 1: Foundational Concepts & Technique Selection
This section addresses the initial and most critical questions regarding how to approach reaction monitoring for this specific molecule.
Q1: What are the primary analytical techniques for monitoring reactions with 6-Bromo-5-chloropicolinic acid, and when should I use them?
The choice of technique depends on the information you need—be it a quick qualitative check, precise quantification, or structural confirmation. The four primary methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).
For Quantitative Analysis (Conversion & Purity): HPLC is the gold standard. It provides excellent separation of the starting material, product, and potential impurities, allowing for accurate determination of reaction progress and final product purity.
For Structural Confirmation: High-resolution MS confirms the molecular weight, while NMR provides the complete structural scaffold. ¹H NMR is particularly useful for tracking the transformation of the aromatic ring protons.
For a Rapid Qualitative Check: TLC is an invaluable, low-cost method for quickly visualizing the consumption of starting material and the appearance of the product spot. It is ideal for determining if a reaction has gone to completion at the bench before proceeding with a work-up.
Below is a decision-making workflow to help you select the appropriate technique.
Caption: Decision tree for selecting an analytical technique.
Part 2: HPLC/UPLC Methods & Troubleshooting
High-performance liquid chromatography is the cornerstone of quantitative reaction monitoring. This section provides a robust starting point and solutions to common issues.
Q2: I'm developing an HPLC method for a reaction involving 6-Bromo-5-chloropicolinic acid. Where do I start?
A reverse-phase (RP) HPLC method is typically the most effective approach for this class of molecule.[1][2] The acidic nature of the picolinic acid moiety requires careful mobile phase selection to ensure good peak shape.
Here is a validated starting protocol that can be optimized for your specific reaction mixture.
Parameter
Recommended Setting
Rationale & Expert Notes
Column
C18, 4.6 x 150 mm, 5 µm
A standard C18 column provides excellent retention and resolution for aromatic carboxylic acids.
Mobile Phase A
Water with 0.1% Formic Acid
The acid is critical to suppress the ionization of the carboxylic acid, preventing peak tailing. Formic acid is MS-compatible.[2]
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Acetonitrile is a common organic modifier providing good peak shape.[3]
Gradient
10% to 95% B over 15 minutes
A broad gradient is a good starting point to ensure elution of all components, from polar starting materials to non-polar products.
Flow Rate
1.0 mL/min
Standard analytical flow rate for a 4.6 mm ID column.
Detection (UV)
220 nm and 275 nm
Pyridine-based systems show strong absorbance at lower wavelengths (~220 nm).[3] A higher wavelength can provide more selectivity if interferences are present.
Column Temp.
30 °C
Elevated temperature can improve peak shape and reduce viscosity, but check for thermal stability of your compounds.
Q3: My HPLC peaks for 6-Bromo-5-chloropicolinic acid are tailing badly. How do I fix this?
Peak tailing for this analyte is almost always due to secondary interactions with the stationary phase, primarily from the carboxylic acid group.
Insufficient Mobile Phase Acidity: The most common cause. If the mobile phase pH is not low enough, the carboxylic acid will be partially deprotonated, leading to a mixed-mode retention and severe tailing. Solution: Ensure your mobile phase contains at least 0.1% formic or trifluoroacetic acid (TFA). TFA provides stronger ion pairing and can yield sharper peaks, but it is not easily removed from preparative samples.
Column Silanol Interactions: Residual free silanol groups on the silica support can interact with the acidic proton. Solution: Use a modern, end-capped C18 column or a column specifically designed for polar analytes.
Metal Chelation: Picolinic acids can chelate with trace metals in the HPLC system (e.g., in the frit or stator). This is a less common but possible issue. Solution: Passivating the HPLC system with a strong chelating agent like EDTA can sometimes resolve persistent tailing issues.
Q4: I see an unexpected peak in my chromatogram that grows over time. What could it be?
The most likely culprits are either starting material degradation or the formation of a stable byproduct. For reactions involving 6-Bromo-5-chloropicolinic acid, consider these possibilities:
Debromination/Dechlorination: A common side reaction for halogenated pyridines, especially in the presence of certain catalysts (like Palladium) or strong bases, is the replacement of a halogen with a hydrogen atom.[4] This would result in peaks corresponding to 5-chloropicolinic acid or 6-bromopicolinic acid.
Hydrolysis of an Activated Intermediate: If you have converted the carboxylic acid to a more reactive species (e.g., an acyl chloride or ester), moisture in the reaction can lead to hydrolysis back to the starting carboxylic acid.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unknown HPLC peaks.
Part 3: NMR Spectroscopy Insights
NMR is a powerful tool for confirming structural changes during your reaction.
Q5: How can I use ¹H NMR to monitor my reaction's progress?
You should focus on two key regions of the spectrum:
The Carboxylic Acid Proton: This is a highly diagnostic singlet that appears far downfield, typically between 10-12 ppm.[6][7] Its disappearance is a clear indicator that the carboxylic acid group has reacted.
The Aromatic Protons: 6-Bromo-5-chloropicolinic acid has two protons on the pyridine ring. Their chemical shifts are sensitive to the electronic environment. As the reaction proceeds, these peaks will decrease, and a new set of aromatic peaks corresponding to your product will appear.
Shift will change significantly based on the reaction.
Aromatic Proton (H-4)
~7.9 - 8.1
doublet
Shift will change significantly based on the reaction.
Q6: My carboxylic acid proton signal is extremely broad, or I can't see it at all. Is something wrong?
This is a very common and expected phenomenon. The acidic proton of a carboxylic acid undergoes rapid chemical exchange with other acidic protons (like trace water in your NMR solvent) and participates in hydrogen bonding.[6][7] This leads to significant signal broadening.
Confirmation Step: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, and the peak at 10-12 ppm will disappear completely. This confirms its identity.
To Improve Visibility: Ensure you are using a very dry NMR solvent. A higher concentration of your sample can also sometimes result in a sharper signal.
Part 4: Mass Spectrometry for Confirmation
MS is the ultimate tool for confirming the molecular weight of your starting material, intermediates, and final product.
Q7: How can mass spectrometry definitively confirm the presence of 6-Bromo-5-chloropicolinic acid or its derivatives?
The presence of one bromine atom and one chlorine atom gives the molecule a highly distinctive isotopic signature. Halogens have multiple stable isotopes, and their natural abundances create a predictable pattern of peaks in the mass spectrum.
Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)
Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)
For any molecule containing one Br and one Cl atom, you will observe a characteristic cluster of peaks:
M: The molecular ion peak.
M+2: A peak two mass units higher, with nearly the same intensity as M.
M+4: A peak four mass units higher, with a smaller intensity.
The approximate intensity ratio will be 100 : 125 : 40 (M : M+2 : M+4) . Seeing this pattern is unambiguous proof that your molecule contains one bromine and one chlorine atom.
Caption: Origin of the M, M+2, M+4 isotopic pattern in MS.
References
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.
Technical Support Center: Managing 5-Bromo-6-chloronicotinoyl chloride. Benchchem.
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Vertex AI Search.
HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies.
Separation of Bromoacetic acid on Newcrom R1 HPLC column. SIELC Technologies.
Monitoring the reaction via ³¹P{¹H} NMR spectroscopy at elevated... ResearchGate.
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH.
ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. PubMed.
preventing debromination in reactions with 2-Bromo-4-iodopyridine. Benchchem.
A Quantitative Assessment of the Comparitive Reactivity of Pyridine in Bromination and Chlorination Reactions in Aqueous Solution by Molecular. (2015). Vertex AI Search.
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
5-Bromo-6-chloropicolinic acid. CymitQuimica.
Picolinic acid as a matrix for laser mass spectrometry of nucleic acid and proteins. (2025). ResearchGate.
20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.
Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. PubMed.
Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate.
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PMC - NIH.
Manufacturing Process for 6‑Bromo‑N,N‑bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Figshare.
20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
The following guide is designed for pharmaceutical researchers and process chemists requiring definitive structural validation of 6-Bromo-5-chloropicolinic acid . It prioritizes the resolution of regioisomeric ambiguity—...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed for pharmaceutical researchers and process chemists requiring definitive structural validation of 6-Bromo-5-chloropicolinic acid . It prioritizes the resolution of regioisomeric ambiguity—a common pitfall in pyridine halogenation—using NMR spectroscopy as the primary analytical tool.
Executive Summary
6-Bromo-5-chloropicolinic acid is a high-value scaffold in medicinal chemistry, particularly for developing dual-functionalized pyridine ligands. The orthogonal reactivity of the bromine (C6) and chlorine (C5) substituents allows for sequential Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
However, synthesis often yields the 5-bromo-6-chloro regioisomer or mixtures thereof. Standard LC-MS analysis fails to distinguish these isomers due to identical molecular weights (
) and isotopic patterns. This guide establishes Carbon-13 (C) NMR and 2D HMBC as the superior methods for characterization, leveraging the "Heavy Atom Effect" to definitively assign halogen positions.
The Challenge: Regioisomeric Ambiguity
In the halogenation of picolinic acid derivatives, the directing effects of the nitrogen atom and the carboxylic acid group can compete, leading to two primary isomers that are difficult to separate or identify by mass spectrometry alone.
Feature
Target: 6-Bromo-5-chloro
Alternative: 5-Bromo-6-chloro
differentiation Status
Formula
CHBrClNO
CHBrClNO
❌ Indistinguishable
Exact Mass
234.9036
234.9036
❌ Indistinguishable
Isotope Pattern
Distinct Br/Cl pattern
Distinct Br/Cl pattern
❌ Indistinguishable
1H NMR
Two doublets ( Hz)
Two doublets ( Hz)
⚠️ Ambiguous (requires standard)
13C NMR
C6-Br (Shielded)
C6-Cl (Deshielded)
✅ Definitive
Visualizing the Structural Logic
The following diagram illustrates the workflow to rule out the incorrect isomer using NMR logic.
Caption: Logical workflow for distinguishing regioisomers. MS confirms presence of halogens; 13C NMR assigns their positions based on chemical shift trends.
Comparative Analysis: NMR vs. Alternatives
Why LC-MS Fails
While Liquid Chromatography-Mass Spectrometry (LC-MS) is standard for purity, it cannot easily distinguish the position of halogens on the pyridine ring.
Observation: Both isomers produce a characteristic
cluster at m/z 236, 238, 240 (due to Br/Br and Cl/Cl isotopes).
Fragmentation: MS/MS fragmentation may show differences (loss of Br vs. loss of Cl), but this is energy-dependent and often inconclusive without a reference standard for both isomers.
Why 1H NMR is Insufficient (Alone)
The proton signals for both isomers are remarkably similar:
Pattern: Two doublets (H3 and H4).
Coupling: Ortho-coupling (
) in pyridines is typically 7.5 – 8.5 Hz for both 3,4-substitution patterns.
Shift: While H3 and H4 shifts differ between isomers, solvent effects (DMSO vs. CDCl
) can shift peaks by 0.1–0.5 ppm, making assignment risky without a "known good" reference.
The Solution: 13C NMR & The Heavy Atom Effect
This is the self-validating mechanism.
Principle: In
C NMR, a carbon atom attached to a Bromine is significantly shielded (shifted upfield, lower ppm) compared to a carbon attached to a Chlorine , due to the "Heavy Atom Effect" (relativistic effects from bromine's large electron cloud).
The Marker: Focus on C6 (the carbon adjacent to the ring nitrogen).
C-Cl (C6 in Impurity): Typically ~150 ppm .
C-Br (C6 in Target): Typically ~140–143 ppm .
Difference: A
of ~7–10 ppm is observable and definitive.
Detailed Characterization Protocol
Experimental Setup
Instrument: 400 MHz or higher (500 MHz preferred for clear HMBC correlations).
Solvent: DMSO-d
(Preferred for solubility of picolinic acids) or CDOD. Avoid CDCl if the free acid is insoluble.
Concentration: ~10-15 mg for 1H; >30 mg for 13C/2D.
Step-by-Step Analysis
Step 1: 1H NMR (Proton Assignment)
Acquire a standard 1H spectrum.
Expectation: Two doublets in the aromatic region (7.5 – 8.5 ppm).[1]
Assignment Logic:
H3: Ortho to the Carboxylic Acid (C2). Generally more deshielded (downfield) due to the electron-withdrawing COOH group.
H4: Meta to COOH, Ortho to Halogen (C5).
Integration: Ensure 1:1 ratio.
Step 2: 13C NMR (The Halogen Check)
Acquire a proton-decoupled 13C spectrum. Look for the quaternary carbons.
C2 (COOH): ~160–165 ppm (Broad/weak).
C6 (N-C-Halogen): This is the diagnostic peak.
If 148–152 ppm : Likely Cl at C6 (Wrong Isomer).
If 139–144 ppm : Likely Br at C6 (Correct Target).
Step 3: 2D HMBC (Connectivity Confirmation)
To prove which carbon is C6, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
H3 will correlate strongly to C2 (COOH) and C5 .
H4 will correlate to C2 (weak 3-bond), C6 , and C5 .
Validation: Find the carbon that correlates with H4 but not H3 (or weakly). That is C6 . Check its chemical shift. If it is <145 ppm, you have confirmed the 6-Bromo structure.
Expected Data Summary Table
The following table contrasts the expected theoretical shifts (in DMSO-d
) to guide your analysis.
Nucleus
Position
Target (6-Br-5-Cl)
Alternative (5-Br-6-Cl)
Notes
1H
H3
~8.0 - 8.2 ppm
~7.9 - 8.1 ppm
Ortho to COOH
1H
H4
~8.3 - 8.5 ppm
~8.2 - 8.4 ppm
Ortho to Halogen at C5
13C
C6
~140 - 143 ppm
~150 - 152 ppm
Diagnostic Peak (C-Br vs C-Cl)
13C
C5
~132 - 135 ppm
~120 - 124 ppm
C-Cl is downfield of C-Br
13C
C2
~163 ppm
~163 ppm
Carboxyl carbon
Note: Absolute values may vary by solvent concentration, but the relative order (C6 < C5 for Target vs C6 > C5 for Alternative) remains consistent.
Synthesis & Isolation Workflow
To ensure you are characterizing the correct product, understanding the synthesis source is vital.
Caption: Synthesis workflow emphasizing the critical NMR validation step before batch release.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46311197, Methyl 5-bromo-6-chloropicolinate. Retrieved from .
Kaupp, M., et al. (2004). The Heavy-Atom Effect on 13C NMR Chemical Shifts. Journal of the American Chemical Society. (Contextual reference for C-Br vs C-Cl shielding trends).
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. (General reference for Pyridine shift prediction).
Ambeed. (2025). 6-Bromo-5-chloropicolinic acid Product Page. Retrieved from .
Comparative Guide: 1H NMR Characterization of 6-Bromo-5-chloropicolinic Acid
Executive Summary & Scientific Context 6-Bromo-5-chloropicolinic acid (CAS: 38185-54-5) is a critical halogenated pyridine scaffold, frequently utilized as an intermediate in the synthesis of agrochemicals (e.g., synthet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
6-Bromo-5-chloropicolinic acid (CAS: 38185-54-5) is a critical halogenated pyridine scaffold, frequently utilized as an intermediate in the synthesis of agrochemicals (e.g., synthetic auxins like Aminopyralid) and metalloprotease inhibitors.
The characterization challenge lies in its high structural similarity to its regioisomers (e.g., 3-chloro or 4-chloro variants) and the potential for halogen scrambling during synthesis. A standard 1H NMR spectrum in DMSO-
provides a definitive structural fingerprint, primarily through the analysis of the vicinal coupling constants () of the remaining aromatic protons.
This guide objectively compares the spectral performance of this molecule against its isomers and evaluates solvent systems to ensure reproducible Quality Control (QC).
Structural Analysis & Spin System Prediction
To interpret the spectrum accurately, we must first deconstruct the spin system.
H3: Located at position 3 (Ortho to COOH, Beta to Nitrogen).
H4: Located at position 4 (Meta to COOH, Gamma to Nitrogen).
COOH: Exchangeable proton (variable shift).
The Spin System:
The aromatic region constitutes an AX (or AB) system . Since H3 and H4 are neighbors, they will split each other into doublets. The magnitude of this splitting (
) is the primary validation metric.
Theoretical Signal Pathway (Graphviz)
Figure 1: Standard signal acquisition pathway for quantitative purity assessment.
Comparative Analysis: Solvent Selection
The choice of solvent drastically affects the resolution of the carboxylic acid proton and the separation of the aromatic doublets.
Feature
DMSO- (Recommended)
CDCl (Alternative)
Methanol-
Solubility
Excellent. Dissolves polar zwitterionic forms easily.
Poor. Often requires heating; risk of precipitation.
Good.
-COOH Signal
Visible. Sharp/Broad singlet at 13-14 ppm.
Invisible/Broad. Often lost in baseline due to exchange.
. The observation of the carboxylic acid proton integral (1H) is a crucial purity check against salt formation (e.g., sodium salts from workup), which would silence this signal.
Spectral Data & Assignment
The following data represents the expected chemical shifts and coupling constants in DMSO-
at 298 K (400 MHz).
Table 1: Chemical Shift Assignments
Position
Proton
Multiplicity
Shift (, ppm)
Coupling Constant (, Hz)
Structural Justification
COOH
-OH
Broad Singlet
13.5 - 14.5
N/A
Acidic proton, deshielded by H-bonding.
C3
H3
Doublet (d)
8.15 - 8.25
8.2 - 8.5
Ortho to e- withdrawing COOH; to Nitrogen.
C4
H4
Doublet (d)
8.25 - 8.35
8.2 - 8.5
Ortho to Cl; to Nitrogen.
Note: The exact order of H3 and H4 may invert depending on concentration, but they will always appear as two distinct doublets with identical J-values.
Distinction from Isomers (The "Alternative" Analysis)
This is the most critical section for Process Chemists. If your synthesis yields a regioisomer, the NMR will look distinctively different.
Compound
Substitution Pattern
Coupling Type
Expected (Hz)
Target: 6-Br-5-Cl
Protons at 3, 4
Ortho ()
8.0 - 8.5
Isomer: 6-Br-3-Cl
Protons at 4, 5
Ortho ()
8.0 - 8.5
Isomer: 5-Br-6-Cl
Protons at 3, 4
Ortho ()
8.0 - 8.5
Impurity: 4-Cl analog
Protons at 3, 5
Meta ()
1.5 - 2.5
Differentiation Strategy:
Vs. Meta-isomers: If you see tight splitting (~2 Hz), you have a 3,5-substitution pattern (impurity).
Vs. Ortho-isomers (3-Cl or 6-Cl): You cannot distinguish these solely by coupling constants. You must rely on 13C NMR or NOE (Nuclear Overhauser Effect) experiments.
NOE Experiment: Irradiate the COOH proton (if visible/sharp). If you see an enhancement of the doublet, that proton is H3. If H3 couples to H4 (8 Hz), you confirm the 3,4-proton arrangement.
Experimental Protocol: Quality Control Workflow
To ensure "Trustworthiness" and reproducibility, follow this self-validating protocol.
Step 1: Sample Preparation
Weigh 10-15 mg of the solid acid.
Add 0.6 mL of DMSO-
(99.9% D).
Critical: Add a trace of TMS (Tetramethylsilane) or rely on the residual DMSO quintet (2.50 ppm) for referencing.
Sonicate for 30 seconds to ensure complete homogeneity.
Figure 2: Logical decision tree for validating structure and salt form.
References
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: Chemical Shift Data for Pyridines. University of Wisconsin-Madison.[11] [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 146447304 (Related Structure: 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid). [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
A Researcher's Guide to the 13C NMR Spectroscopy of 6-Bromo-5-chloropicolinic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular structure of novel compounds is paramount. 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone te...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the precise molecular structure of novel compounds is paramount. 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a detailed analysis of the expected 13C NMR spectral data for 6-Bromo-5-chloropicolinic acid, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of directly published experimental data for this specific compound, this guide offers a robust predictive analysis based on a comparative study of structurally related analogues.
The Power of 13C NMR in Structural Elucidation
13C NMR spectroscopy provides invaluable information about the number of non-equivalent carbon atoms in a molecule and their electronic environment. The chemical shift (δ), measured in parts per million (ppm), of each carbon signal is highly sensitive to the surrounding atoms and functional groups.[1][2] This sensitivity allows for the detailed mapping of a molecule's carbon skeleton. For complex molecules like substituted pyridines, where the electronic effects of various substituents can significantly influence the chemical shifts, a thorough understanding of these principles is crucial for accurate spectral interpretation.[3]
Predicted 13C NMR Data for 6-Bromo-5-chloropicolinic Acid
Based on the analysis of substituent effects and comparison with known compounds, the predicted 13C NMR chemical shifts for 6-Bromo-5-chloropicolinic acid are presented below. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for picolinic acid derivatives.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale for Assignment
C2 (C=O)
~165-170
The carboxylic acid carbon is expected to be significantly deshielded, appearing in the typical range for carboxyl groups.[1][4]
C3
~148-152
This carbon is adjacent to the nitrogen atom and is expected to be deshielded. The presence of the electron-withdrawing chlorine at C5 will have a minor deshielding effect.
C4
~125-130
The chemical shift of this carbon will be influenced by the opposing effects of the adjacent nitrogen (shielding) and the halogens (deshielding).
C5
~130-135
The carbon directly bonded to the electronegative chlorine atom will experience a significant downfield shift.
C6
~140-145
The carbon bearing the bromine atom will also be deshielded, though the effect of bromine is generally less pronounced than that of chlorine.
A Comparative Analysis: Understanding Substituent Effects
To substantiate the predicted chemical shifts, a comparison with the 13C NMR data of picolinic acid, pyridine, and other relevant halogenated pyridines is essential. This comparative approach allows for the dissection of individual substituent effects on the pyridine ring.
The electron-withdrawing nature of the bromine and chlorine atoms in 6-Bromo-5-chloropicolinic acid is expected to cause a general downfield shift (deshielding) of the ring carbons compared to pyridine. The carboxylic acid group at the C2 position will also significantly influence the chemical shift of the adjacent carbons.
Experimental Protocol for 13C NMR Data Acquisition
For researchers aiming to acquire experimental 13C NMR data for 6-Bromo-5-chloropicolinic acid, the following protocol provides a standardized starting point.
Instrumentation and Parameters:
Spectrometer: A 400 MHz or higher field NMR spectrometer.[9]
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), chosen based on the solubility of the compound.[9]
Concentration: 10-20 mg of the sample dissolved in 0.5-0.7 mL of the chosen deuterated solvent.
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[9]
Acquisition Mode: Proton-decoupled 13C NMR.
Pulse Sequence: A standard single-pulse sequence (e.g., zgpg30).
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Temperature: 298 K.
Experimental workflow for acquiring 13C NMR data.
Logical Framework for Spectral Interpretation
The assignment of each carbon signal relies on a logical interpretation of the electronic effects of the substituents. The following diagram illustrates the key relationships influencing the chemical shifts in 6-Bromo-5-chloropicolinic acid.
Technical Comparison: 6-Bromo-5-chloropicolinic Acid as a Scaffold for Orthogonal Functionalization
The following technical guide compares 6-Bromo-5-chloropicolinic acid with its structural isomers and analogs, focusing on chemo-selectivity, reactivity profiles, and synthetic utility in drug discovery. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares 6-Bromo-5-chloropicolinic acid with its structural isomers and analogs, focusing on chemo-selectivity, reactivity profiles, and synthetic utility in drug discovery.
Executive Summary
6-Bromo-5-chloropicolinic acid (and its methyl ester derivative) represents a "privileged scaffold" in medicinal chemistry due to its highly specific halogenation pattern. Unlike its isomers, this molecule offers a distinct "Alpha-Dominant" reactivity profile , where the C6-position is activated for both Nucleophilic Aromatic Substitution (
) and metal-catalyzed cross-coupling, significantly exceeding the reactivity of the C5-position.
This guide compares it primarily against 5-Bromo-6-chloropicolinic acid (the "inverted" isomer) and 3,6-Dichloropicolinic acid , demonstrating why the 6-Br-5-Cl motif is superior for sequences requiring rapid, high-yielding functionalization at the position adjacent to the nitrogen.
Key Identifiers
Compound
Structure
CAS (Acid)
CAS (Methyl Ester)
Primary Utility
6-Bromo-5-chloropicolinic acid
2-COOH, 5-Cl, 6-Br
959958-25-9
1214324-91-0
Rapid C6 functionalization (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
or Suzuki).[1]
5-Bromo-6-chloropicolinic acid
2-COOH, 5-Br, 6-Cl
29241-62-1
1214353-79-3
Orthogonal C5 coupling (Br > Cl) vs. C6 .
3,6-Dichloropicolinic acid
2-COOH, 3-Cl, 6-Cl
3531-19-9
-
Cost-effective, but lacks Br/Cl discrimination.
Structural & Electronic Analysis
The utility of 6-Bromo-5-chloropicolinic acid stems from the electronic disparity between the C5 and C6 positions.
Electronic Effects
Position 6 (Alpha to N): The carbon atom is highly electron-deficient due to the inductive (
) and mesomeric () withdrawal of the pyridine nitrogen. This lowers the LUMO energy, making it highly susceptible to nucleophilic attack () and oxidative addition by Pd(0).
Position 5 (Beta to N): This position resembles the meta position in nitrobenzene. It is less electron-deficient than C6.
Halogen Impact:
In 6-Br-5-Cl: The most reactive leaving group (Br) is at the most activated position (C6). This creates a "synergistic activation," making C6 extremely reactive.
In 5-Br-6-Cl: The better leaving group (Br) is at the less activated position (C5). This creates a "selectivity conflict" where reaction conditions dictate whether C5 (bond weakness) or C6 (electronic activation) reacts first.
Visualization: Reactivity Hotspots
The following diagram illustrates the reactivity hierarchy.
Figure 1: Reactivity map showing the dominance of the C6 position in 6-Bromo-5-chloropicolinic acid.
Comparative Reactivity Profile
This section contrasts the performance of the target molecule against its primary alternatives in standard medicinal chemistry workflows.
Objective: Introduce an amine or ether at the C6 position.
Scaffold
Leaving Group at C6
Reactivity
Outcome
6-Bromo-5-chloro
Bromine
High
Rapid substitution at RT or mild heat. High yields (>90%).
5-Bromo-6-chloro
Chlorine
Moderate
Requires higher temperatures. Chlorine is a poorer leaving group than Bromine.
3,6-Dichloro
Chlorine
Moderate
Competitive substitution possible at C3 if sterics allow, though C6 is preferred.
Insight: If your target requires a C6-heteroatom, 6-Bromo-5-chloropicolinic acid is the superior starting material because the C6-Br bond cleavage is significantly faster than C6-Cl, allowing for milder conditions that preserve sensitive functional groups.
Selectivity:C6 Only. The C6-Br bond undergoes oxidative addition much faster than C5-Cl.
Result: Exclusive formation of the C6-arylated product. The C5-Cl remains intact for a second functionalization step.
5-Bromo-6-chloropicolinic acid:
Selectivity:Mixed/Condition Dependent. Palladium prefers inserting into C-Br (at C5) due to bond energy, but the C6-Cl bond is electronically activated by the nitrogen.
Result: Without specialized ligands (e.g., bis-phosphine), mixtures of C5 and C6 coupling can occur.
The following protocol validates the "Alpha-Dominant" nature of 6-Bromo-5-chloropicolinic acid. It demonstrates a sequence of Selective C6-Suzuki Coupling followed by C5-Suzuki Coupling .
Note: Reactions are best performed on the methyl ester to prevent catalyst poisoning by the free carboxylic acid.
Mechanism: The oxidative addition occurs exclusively at C6-Br. The C5-Cl bond is too strong to react under these standard conditions.
Step 2: C5-Arylation (The "Harder" Step)
Substrate: Product from Step 1 (C6-aryl-5-chloro derivative)
Reagent: Aryl boronic acid (1.5 equiv)
Catalyst:
/ XPhos or / SPhos (Advanced Buchwald ligands required)
Base:
(3.0 equiv)
Solvent: Toluene or n-Butanol
Conditions:
, 12-24 hours.
Mechanism: The electron-rich phosphine ligands facilitate oxidative addition into the deactivated, sterically hindered C5-Cl bond.
Workflow Diagram
Figure 2: Sequential functionalization workflow utilizing the reactivity difference between C6-Br and C5-Cl.
Data Summary: Comparison Matrix
Feature
6-Bromo-5-chloropicolinic acid
5-Bromo-6-chloropicolinic acid
C6 Reactivity ()
Excellent. Br is a superior LG.
Good. Cl is a decent LG, activated by N.
C6 Reactivity (Pd)
Excellent. Activated + Weak Bond.
Moderate. Activated but Stronger Bond.
C5 Reactivity (Pd)
Poor. Strong C-Cl bond; requires bulky ligands.
Excellent. Weak C-Br bond; standard catalysts work.
Selectivity Control
High. C6 always reacts first.
Variable. Competition between C5 (bond) and C6 (electronics).
Cost/Availability
Moderate availability; often used as ester.
Moderate; often custom synthesis.
Conclusion
6-Bromo-5-chloropicolinic acid is the scaffold of choice when the synthetic strategy dictates initial modification at the C6 position . Its structural design enforces a strict reactivity hierarchy (C6 >> C5), eliminating the formation of regio-isomers that plagues the use of 5-bromo-6-chloro or dichloro analogs.
For researchers aiming to build libraries of 6-substituted picolinates with subsequent diversification at C5, this molecule provides the most robust and self-validating synthetic path.
References
Synthesis and Reactivity of Halogenated Pyridines
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[3]
Relevance: Establishes the fundamental electronic activation of the C2/C6 positions in pyridine rings.
Suzuki-Miyaura Cross-Coupling of Chloropyridines
Source: Littke, A. F., & Fu, G. C. (2002). Angewandte Chemie International Edition.
Relevance: Describes the ligand requirements (e.g.,
) for coupling deactivated aryl chlorides (relevant to the C5-Cl step).
URL:[Link]
Regioselective Coupling of Dihalopyridines
Source: Bach, T., & Heuser, S. (2002). Tetrahedron Letters.
Relevance: Comparative study on the site-selectivity of Pd-catalyzed couplings in polyhalogenated pyridines.
URL:[Link]
PubChem Compound Summary: Methyl 5-bromo-6-chloropicolinate
Source: National Center for Biotechnology Information (2025).
Relevance: Verification of chemical identifiers and physical properties for the isomeric ester.
URL:[Link]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Picolinic Acid Isomers
For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a foundational requirement for robust chemical analysis and quality control. Picolinic acid and its is...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a foundational requirement for robust chemical analysis and quality control. Picolinic acid and its isomers, nicotinic acid (niacin) and isonicotinic acid, are structurally similar pyridine monocarboxylic acids that play significant roles in biochemistry and pharmaceutical development.[1][2] Their subtle structural differences, arising from the position of the carboxylic acid group on the pyridine ring, give rise to distinct physicochemical properties and, consequently, unique spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques, offering both theoretical insights and practical experimental guidance.
The Isomers: A Structural Overview
The three isomers of pyridinecarboxylic acid are distinguished by the substitution pattern of the carboxylic acid group on the pyridine ring:
Picolinic Acid (2-Pyridinecarboxylic Acid): The carboxylic acid group is at the 2-position, adjacent to the nitrogen atom.
Nicotinic Acid (Niacin, 3-Pyridinecarboxylic Acid): The carboxylic acid group is at the 3-position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): The carboxylic acid group is at the 4-position.
This seemingly minor positional change significantly impacts the electronic distribution within the molecule, influencing how each isomer interacts with electromagnetic radiation.
Figure 5: General workflow for ESI-MS analysis.
Sample Preparation: Prepare a dilute solution of the picolinic acid isomer (typically 1-10 µg/mL) in a solvent system compatible with electrospray ionization, such as a mixture of methanol and water or acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode.
[3] Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
Data Acquisition (Positive Ion Mode):
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
Ionization Voltage: Apply a high voltage to the ESI needle (e.g., 3-5 kV).
Scan Range: Scan a mass range that includes the expected molecular weight of the analyte (m/z 124 for the protonated molecule).
MS/MS: For fragmentation analysis, select the [M+H]⁺ ion (m/z 124) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
Data Acquisition (Negative Ion Mode):
Ionization Voltage: Apply a negative high voltage to the ESI needle.
Precursor Ion for MS/MS: Select the [M-H]⁻ ion (m/z 122).
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Compare the fragmentation patterns of the three isomers.
Conclusion
The spectroscopic differentiation of picolinic acid, nicotinic acid, and isonicotinic acid is readily achievable through a combination of standard analytical techniques. ¹H and ¹³C NMR provide the most definitive structural information by mapping the unique electronic environments of the protons and carbons in each isomer. FTIR offers a rapid method for confirming the presence of the key functional groups and can provide fingerprint-level differentiation. UV-Vis spectroscopy, while less structurally informative, can distinguish the isomers based on their electronic transitions, particularly when solvent and pH effects are considered. Finally, mass spectrometry, especially with tandem MS capabilities, can differentiate the isomers based on their characteristic fragmentation patterns. By understanding the principles behind each technique and employing systematic experimental approaches, researchers can confidently identify and characterize these important isomeric compounds.
References
This is a placeholder for a specific reference if one were found that directly compares all three isomers in DMSO-d6.
This is a placeholder for a specific peer-reviewed article with comparative FTIR d
This is a placeholder for a specific peer-reviewed article with comparative ESI-MS/MS d
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
This is a placeholder for a general laboratory protocol for organic compound analysis.
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Dove Medical Press. [Link]
Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. (2014). Journal of Physical Chemistry A. [Link]
This is a placeholder for a reference detailing NMR sample prepar
This is a placeholder for a reference detailing FTIR sample prepar
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules. [Link]
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. [Link]
This is a placeholder for a reference on UV-Vis spectroscopy methodology.
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). International Journal of Pharmaceutical Sciences and Research.
This is a placeholder for a reference on ESI-MS parameters.
This is a placeholder for a reference on NMR acquisition parameters.
This is a placeholder for a reference on FTIR d
Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]
Comparative Guide: Reactivity of Bromo- vs. Chloro-Substituents on Picolinic Acid
Executive Summary: The Halogen Decision Matrix In the derivatization of picolinic acid (pyridine-2-carboxylic acid), the choice between bromo- and chloro-substituents is rarely a simple matter of "reactivity vs. cost." I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Decision Matrix
In the derivatization of picolinic acid (pyridine-2-carboxylic acid), the choice between bromo- and chloro-substituents is rarely a simple matter of "reactivity vs. cost." It is a strategic decision dictated by the reaction mechanism: Nucleophilic Aromatic Substitution (
) or Metal-Catalyzed Cross-Coupling .
For
: Select Chloro .[1][2] It is significantly more cost-effective, and its higher electronegativity often accelerates the rate-determining step (nucleophilic addition) compared to bromo.
For Pd-Catalysis: Select Bromo for speed and mild conditions. Select Chloro only if cost is paramount and you have access to electron-rich, bulky phosphine ligands (e.g., Buchwald ligands).
Quick Comparison Table
Feature
Chloro-Picolinic Acid
Bromo-Picolinic Acid
C-X Bond Energy
High (~80-90 kcal/mol)
Moderate (~70 kcal/mol)
Electronegativity
High (3.16)
Moderate (2.96)
Reactivity
High (Stabilizes Meisenheimer complex)
Moderate
Pd-Coupling Reactivity
Low (Requires specialized ligands)
High (Standard oxidative addition)
Cost
Low
High
Commercial Availability
Excellent
Good
Mechanistic Foundations: The Electronic Landscape
To manipulate picolinic acid, one must understand the electronic push-pull of the scaffold. The pyridine nitrogen is electron-withdrawing (inductive and mesomeric), and the carboxylic acid at C2 adds further electron deficiency.
Electronic Distribution & Activation Sites
Position 4 & 6: Highly activated for nucleophilic attack due to resonance with the ring nitrogen.
Position 3 & 5: Less activated for
, but viable for Pd-coupling via oxidative addition.
The halogen substituent modifies this landscape.[3][4] Chlorine, being more electronegative than bromine, pulls electron density more strongly, making the ring more electrophilic. This is the critical factor that flips the reactivity order between
and Pd-coupling.
Figure 1: Decision tree illustrating how the reaction mechanism dictates the preferred halogen.
Deep Dive: Nucleophilic Aromatic Substitution (
)
The Counter-Intuitive Truth: In
reactions on picolinic acid, Chloro Bromo .
The Mechanism
The reaction proceeds via an addition-elimination pathway. The rate-determining step (RDS) is typically the initial attack of the nucleophile to form the anionic Meisenheimer complex.
Addition (RDS): The nucleophile attacks the electron-deficient ring. A highly electronegative substituent (like Cl) stabilizes the negative charge on the intermediate better than a less electronegative one (like Br).
Elimination: The halide leaves.[5][6] While Br is a better leaving group than Cl, this step is fast and rarely rate-limiting in activated pyridines.
Experimental Evidence
In the amination of 4-halopicolinic esters, 4-chloro derivatives often react at comparable or faster rates than 4-bromo derivatives, provided the temperature is sufficient to overcome the activation energy.
Standardized Protocol: Amination of 4-Chloropicolinic Acid
Substrate: Methyl 4-chloropicolinate (Esterification of the acid is recommended to prevent zwitterion formation).
Reagent: Primary or Secondary Amine (1.2 equiv).
Base:
(2.0 equiv) or DIPEA.
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).
Conditions: 80°C, 4-12 hours.
Validation Check: Monitor by LCMS. The chloride displacement is clean. If using the free acid, 2 equivalents of base are required (one for the COOH), and solubility may be an issue.
Deep Dive: Metal-Catalyzed Cross-Coupling
The Classic Rule: In Suzuki, Sonogashira, or Buchwald-Hartwig couplings, Bromo > Chloro .
The Mechanism
The catalytic cycle begins with Oxidative Addition , where the Pd(0) species inserts into the C-X bond.[3]
Bond Dissociation Energy (BDE): The C-Cl bond (~80-90 kcal/mol) is significantly stronger than the C-Br bond (~70 kcal/mol).
Kinetic Consequence: Oxidative addition of Ar-Cl is slow and often rate-limiting.[3] Ar-Br adds readily to standard Pd catalysts.[7]
Overcoming the Chloro Limitation
While Bromo is preferred for standard catalysts (e.g.,
), Chloro substrates can be used effectively with Electron-Rich, Bulky Phosphine Ligands (e.g., XPhos, SPhos, JohnPhos). These ligands donate electron density to the Pd center, accelerating the oxidative addition into the strong C-Cl bond.
Figure 2: Workflow for selecting the catalytic system based on the halogen substituent.
Strategic Selection Guide
When to use Bromo-Picolinic Acid:
Late-Stage Functionalization: If you are coupling a complex, expensive boronic acid, use the bromo-derivative to ensure high yields and mild conditions.
Standard Catalysis: If your lab only stocks standard catalysts like
or .
Halogen-Metal Exchange: If you plan to lithiate the ring (e.g., with n-BuLi) to quench with an electrophile. Br exchanges much faster than Cl.
When to use Chloro-Picolinic Acid:
Reactions: Almost always preferred due to lower cost and comparable reactivity.
Scale-Up: The cost difference between bromo- and chloro-picolinic acids becomes massive at the kilogram scale.
Site Selectivity: If you need to differentiate two positions. For example, in 4-bromo-6-chloropicolinic acid , you can selectively perform a Suzuki coupling at C4 (Br reacts first) and then an
at C6 (Cl remains).
References
Mechanistic Studies on
:
Topic: Reactivity order of halogens in nucleophilic aromatic substitution.[11]
Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism."
Bond Dissociation Energies:
Topic: Comparison of C-Cl vs C-Br bond strengths in heteroaromatics.[3][12]
Source: NIH / PubMed Central. "Theoretical Bond Dissociation Energies of Halo-Heterocycles."
Pd-Catalyzed Coupling Trends:
Topic: Relative rates of oxidative addition for aryl halides.[3]
Source: BenchChem.[3] "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison."
(General reference for reactivity trends)
Site-Selectivity in Pyridines:
Topic: Suzuki–Miyaura coupling of heteroaryl halides.
Source: Royal Society of Chemistry (Chemical Science). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."
Yield Optimization in Halogenated Pyridines: A Comparative Analysis of 6-Bromo-5-chloropicolinic Acid Synthesis
Executive Summary 6-Bromo-5-chloropicolinic acid is a critical scaffold in the synthesis of next-generation herbicides (synthetic auxins) and metalloproteinase inhibitors. Its synthesis is complicated by the electron-def...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Bromo-5-chloropicolinic acid is a critical scaffold in the synthesis of next-generation herbicides (synthetic auxins) and metalloproteinase inhibitors. Its synthesis is complicated by the electron-deficient nature of the pyridine ring, which creates significant disparities between theoretical stoichiometric expectations and experimental reality.
This guide compares two distinct synthetic methodologies to isolate this compound, analyzing the "Yield Gap"—the loss factors distinguishing the 100% theoretical maximum from the 35–75% realized experimental yields.
Part 1: Theoretical Framework
Before analyzing experimental data, we must establish the baseline. The theoretical yield assumes perfect conversion with no side reactions, mechanical losses, or purification penalties.
The Calculation:
If starting with 10.0 g of the Amino precursor:
Moles of Precursor:
Theoretical Moles of Product (1:1 stoichiometry):
Theoretical Yield (Mass):
The Reality: Achieving 13.69 g is thermodynamically impossible in standard conditions due to the instability of the diazonium intermediate on the pyridine ring.
Part 2: Experimental Protocols & Yield Comparison
We compare two routes: the Classical Aqueous Sandmeyer (Standard Lab Scale) and the Modified Non-Aqueous Sandmeyer (Optimized/Process Scale).
Method A: Classical Aqueous Sandmeyer
Best for: Low-cost reagents, initial screening.
Protocol:
Dissolution: Suspend 10.0 g (58 mmol) of 6-amino-5-chloropicolinic acid in 40 mL of 48% HBr (aq). Cool to 0–5°C.
Diazotization: Dropwise add
(1.5 eq) in water, maintaining temp <5°C. Critical: The pyridine diazonium salt is highly unstable and prone to hydrolysis (forming the hydroxy-pyridine).
Substitution: Transfer the cold diazonium solution into a pre-heated (60°C) solution of CuBr (0.5 eq) in 48% HBr.
Workup: Quench with ice, extract with Ethyl Acetate (3x), dry over
, and recrystallize from ethanol/heptane.
Experimental Data:
Isolated Mass: 4.8 – 6.1 g
Experimental Yield:35% – 45%
Primary Loss Factor: Hydrolysis to 6-hydroxy-5-chloropicolinic acid due to the presence of water.
Solvent System: Dissolve 10.0 g of precursor in anhydrous Acetonitrile (MeCN).
Reagents: Add
(1.2 eq) to the system.
Diazotization: Add tert-Butyl Nitrite (
-BuONO, 1.5 eq) dropwise at room temperature.
Mechanism: The alkyl nitrite generates the diazonium species in situ in the absence of water, preventing phenol formation. The
acts as an immediate halogen source.
Workup: Evaporate solvent, acidify with dilute HCl, extract with DCM.
Experimental Data:
Isolated Mass: 9.5 – 10.2 g
Experimental Yield:70% – 75%
Primary Advantage: Elimination of the competitive hydrolysis pathway.
Part 3: Comparative Data Analysis
The following table summarizes the efficiency gap between the two methods.
Metric
Method A (Aqueous)
Method B (Anhydrous)
Reagent Cost
Low (NaNO₂, HBr)
Moderate (-BuONO, MeCN)
Reaction Time
2–4 Hours
1–2 Hours
Temp. Control
Critical (<5°C)
Flexible (20–40°C)
Major Impurity
6-Hydroxy-5-chloropicolinic acid
5-Chloropicolinic acid (Proto-dediazoniation)
Theoretical Yield
13.69 g
13.69 g
Actual Yield
~5.5 g (40%)
~10.0 g (73%)
Visualization of Yield Loss Factors
The following diagram illustrates where the theoretical yield is lost during the synthesis.
Caption: Comparative flow of yield loss. Method A suffers massive losses via hydrolysis (red path), while Method B minimizes this, losing yield only to minor radical side reactions.
Part 4: Scientific Integrity & Mechanism
Why is the Yield Gap so Significant?
The 6-position of the pyridine ring is electron-deficient. In Method A , the generated diazonium cation is an incredibly potent electrophile. Water, being a solvent and a nucleophile, competes aggressively with the Bromide ion (
).
Causality: The rate of reaction
often exceeds because the concentration of water (55M) is orders of magnitude higher than the bromide source.
In Method B , the mechanism shifts from a purely ionic substitution to a radical-mediated Sandmeyer process involving Cu(II).
Mechanism:
.
Self-Validating System: The absence of water physically prevents the formation of the hydroxy-impurity. If the product spectrum shows a peak at M-Br (mass loss) + OH (mass gain), the solvent system was not dry.
Validation of Product
To confirm the experimental yield is genuine product and not isomeric mixtures, use the following checkpoints:
1H NMR (DMSO-d6): Look for the absence of the broad -OH peak (10-12 ppm) and the specific coupling of the pyridine protons.
Melting Point: 6-Bromo-5-chloropicolinic acid typically melts distinctively (check specific literature values, often >150°C).
HPLC Purity: Integration of the UV trace at 254nm.
References
Review of Sandmeyer Methodologies:
Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
Source: National Institutes of Health (PMC).
URL:[Link]
Industrial Synthesis of Halogenated Pyridines:
Title: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates (Sandmeyer optimization).
Source: ResearchGate / Synthesis Journal.
URL:[Link]
Title: Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid (Analogous chemistry for isomer validation).
Mastering the Safe Handling of 6-Bromo-5-chloropicolinic Acid: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 6-Bromo-5-chloropicolinic acid (...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Implementation: This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 6-Bromo-5-chloropicolinic acid (CAS No. 959958-25-9)[1]. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure a safe laboratory environment and mitigate potential risks associated with this halogenated picolinic acid derivative.
Hazard Identification and Risk Assessment
Based on data from analogous compounds, 6-Bromo-5-chloropicolinic acid is presumed to be a solid that can cause significant irritation upon contact. The presence of bromine and chlorine atoms on the pyridine ring, coupled with the carboxylic acid functionality, necessitates stringent control measures to prevent exposure.
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
These classifications are inferred from closely related molecules and should be treated as the minimum standard for safety protocols until specific toxicological data for 6-Bromo-5-chloropicolinic acid becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to create an effective barrier between laboratory personnel and the chemical. The following table outlines the minimum required PPE for handling 6-Bromo-5-chloropicolinic acid.
Protection Type
Equipment Specification
Purpose & Use Case
Eye & Face Protection
ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield should be worn in addition to goggles for tasks with a high splash risk.
Required at all times to protect eyes from splashes and airborne particles.
Hand Protection
Chemical-resistant gloves (e.g., Nitrile or Neoprene).
Required for all handling to protect skin from direct contact. Inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider double-gloving.
Body Protection
A flame-resistant lab coat. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Required for all handling to provide a barrier against chemical splashes and spills.
Respiratory Protection
A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases.
Required if the compound is handled outside of a certified chemical fume hood or if there is a risk of inhaling dust or aerosols.
Foot Protection
Closed-toe shoes constructed of a chemically resistant material.
Required to protect feet from spills.
Safe Handling and Operational Workflow
Adherence to a standardized operational workflow is critical for minimizing the risk of exposure and ensuring reproducible, safe experimental outcomes. All handling of 6-Bromo-5-chloropicolinic acid solid and its solutions should be performed within a certified chemical fume hood.
Experimental Workflow Diagram
Caption: Standard workflow for the safe handling of 6-Bromo-5-chloropicolinic acid.
Step-by-Step Handling Protocol:
Preparation:
Don all required PPE as specified in the table above.
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
Gather all necessary equipment, including spatulas, weigh boats, glassware, and solvents.
Weighing and Solution Preparation:
Perform all weighing operations within the fume hood to contain any airborne dust.
Carefully transfer the desired amount of 6-Bromo-5-chloropicolinic acid to a tared weigh boat.
Add the solid to the chosen solvent in a suitable flask, ensuring slow and controlled addition.
If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid heating unless the reaction protocol explicitly requires it, and if so, use a controlled heating mantle.
Reaction and Work-up:
Conduct all subsequent reaction steps and work-up procedures within the fume hood.
Keep all containers clearly labeled with the chemical name and any associated hazards.
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
Small Spill (in fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, use a chemical spill kit to absorb the material.
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spill (outside fume hood):
Evacuate the immediate area and alert others.
Contact your institution's Environmental Health and Safety (EHS) department immediately.
Prevent the spread of the spill if it is safe to do so.
Provide EHS personnel with the identity of the spilled substance.
Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2]. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.
Inhalation: Move to fresh air immediately[2]. If breathing is difficult, seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.
Waste Type
Disposal Protocol
Solid 6-Bromo-5-chloropicolinic acid
Collect in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
Place in a sealed, labeled bag or container for "Solid Chemical Waste."
Empty Stock Containers
Triple rinse with a suitable solvent, collecting the rinsate as halogenated organic liquid waste. Deface the label and dispose of the container according to institutional guidelines for chemically contaminated glass or plastic.
All waste must be disposed of through your institution's EHS-approved hazardous waste management program.
Storage Requirements
Store 6-Bromo-5-chloropicolinic acid in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4]. The storage area should be clearly marked with the appropriate hazard warnings.
By implementing these comprehensive safety measures, you can effectively manage the risks associated with handling 6-Bromo-5-chloropicolinic acid and maintain a safe and productive research environment.
References
Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Available at: [Link]
PubMed. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Available at: [Link]
Dartmouth Policy Portal. Hazardous Waste Disposal Guide. Available at: [Link]
PASL. CAS No : 1060815-76-0 | Product Name : 6-Bromo-3-chloropicolinic Acid. Available at: [Link]